Technical Documentation Center

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole
  • CAS: 1247439-67-3

Core Science & Biosynthesis

Foundational

Technical Guide: 1-(2-Nitrophenyl)-5-methylpyrazole Derivatives

The following technical guide details the chemical identity, synthesis, and application of 1-(2-nitrophenyl)-5-methylpyrazole derivatives. This scaffold is a critical intermediate in the synthesis of fused heterocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-(2-nitrophenyl)-5-methylpyrazole derivatives. This scaffold is a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]quinoxalines , which are significant in medicinal chemistry for their potential as adenosine receptor antagonists and antitumor agents.

Scaffold Overview & Chemical Identity

The 1-(2-nitrophenyl)-5-methylpyrazole moiety consists of a pyrazole ring substituted at the N1 position with an ortho-nitrophenyl group and at the C5 position with a methyl group. This specific regiochemistry (1,5-substitution) is thermodynamically less favored than the 1,3-isomer during classical condensation but is essential for subsequent intramolecular cyclization strategies.

Key Derivatives & CAS Registry

The following table consolidates the primary derivatives and their Chemical Abstracts Service (CAS) registry numbers. Note that while the core unsubstituted scaffold is often a transient intermediate, its functionalized derivatives are stable, commercially referenced building blocks.

Compound NameStructure DescriptionCAS NumberMolecular Formula
Methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate 5-H, 3-H variant (Reference)*1171844-32-8 C₁₁H₉N₃O₄
1-(4-Nitrophenyl)-3-methyl-5-pyrazolone Para-nitro isomer (Analogue)6402-09-1 C₁₀H₉N₃O₃
1-(2-Nitrophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid Hydrolysis product of esterNot Listed (Synthesized)C₁₁H₉N₃O₄
1-(2-Methyl-5-nitrophenyl)pyrazole Phenyl-ring methylated isomer175295716 (CID)C₁₀H₉N₃O₂

> Note: CAS 1171844-32-8 is a specific carboxylate derivative often used as a starting material. The specific 5-methyl-4-carboxylate congener is typically synthesized de novo via the methods described below.

Regioselective Synthesis: The Challenge of 1,3 vs. 1,5 Isomers

The primary synthetic challenge is controlling regioselectivity during the condensation of 2-nitrophenylhydrazine with unsymmetrical 1,3-dicarbonyls.

Mechanism of Regiocontrol

The reaction of 2-nitrophenylhydrazine with a 1,3-diketone (e.g., acetylacetone or a formylacetone equivalent) proceeds via a hydrazone intermediate.

  • Kinetic Control (5-Methyl): Nucleophilic attack of the terminal hydrazine nitrogen on the more reactive carbonyl (often the aldehyde or less hindered ketone) leads to the 5-methyl isomer.

  • Thermodynamic Control (3-Methyl): Under acidic conditions or high temperatures, the reaction often equilibrates to the sterically less congested 1-aryl-3-methyl isomer.

To selectively access the 1-(2-nitrophenyl)-5-methyl scaffold, researchers must utilize specific dielectrophiles like 4-methoxy-3-buten-2-one or control the solvent polarity (e.g., using fluorinated alcohols like HFIP).

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the bifurcation between the 1,3- and 1,5-isomers and the pathway to the fused quinoxaline system.

PyrazoleSynthesis Hydrazine 2-Nitrophenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Dicarbonyl Unsymmetrical 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Hydrazone Isomer3 1-(2-Nitrophenyl)- 3-methylpyrazole (Thermodynamic) Hydrazone->Isomer3 Acid/Heat (Steric Relief) Isomer5 1-(2-Nitrophenyl)- 5-methylpyrazole (Kinetic/Target) Hydrazone->Isomer5 Controlled pH (Regioselective) Reduction Nitro Reduction (H2/Pd-C or SnCl2) Isomer5->Reduction Step 1 Amine 1-(2-Aminophenyl)- 5-methylpyrazole Reduction->Amine Cyclization Intramolecular Cyclization Amine->Cyclization Step 2 Quinoxaline Pyrazolo[1,5-a] quinoxaline Cyclization->Quinoxaline

Caption: Regiodivergent synthesis of 1-(2-nitrophenyl)-5-methylpyrazole and its conversion to pyrazolo[1,5-a]quinoxaline.

Experimental Protocols

Protocol A: Synthesis of 1-(2-Nitrophenyl)-5-methylpyrazole-4-carboxylate

This protocol ensures high regioselectivity for the 5-methyl isomer using an enaminone precursor.

Reagents:

  • 2-Nitrophenylhydrazine hydrochloride (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv) [Precursor for in situ enaminone]

  • Triethyl orthoformate (1.2 equiv)

  • Ethanol (Solvent)[1][2][3][4][5]

Step-by-Step Methodology:

  • Preparation of Enaminone: Reflux ethyl acetoacetate with triethyl orthoformate and an amine catalyst (e.g., aniline) to generate the intermediate ethyl 2-(ethoxymethylene)-3-oxobutanoate .

  • Condensation: Dissolve 2-nitrophenylhydrazine hydrochloride in ethanol. Add the prepared enaminone dropwise at 0°C to minimize side reactions.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The reaction is monitored by TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate the solvent under reduced pressure. The residue is typically a mixture; purify via flash column chromatography on silica gel. The 5-methyl isomer typically elutes after the 3-methyl isomer due to higher polarity from the orthogonal nitro group interaction.

  • Validation: Confirm structure via ¹H NMR. The C5-methyl group in the 1,5-isomer usually appears upfield relative to the 1,3-isomer due to the shielding effect of the orthogonal nitrophenyl ring.

Protocol B: Nitro Reduction to 1-(2-Aminophenyl)-5-methylpyrazole

Reagents:

  • 1-(2-Nitrophenyl)-5-methylpyrazole derivative

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Ethanol/Ethyl Acetate[1][4][6][7]

Methodology:

  • Dissolve the nitro compound in ethanol.[3]

  • Add SnCl₂·2H₂O in portions.

  • Reflux for 2–3 hours until the starting material is consumed (TLC monitoring).

  • Neutralize with 10% NaOH solution, filter the tin salts through Celite, and extract with ethyl acetate.

  • This amine is the direct precursor for the pyrazolo[1,5-a]quinoxaline scaffold.

Applications in Drug Development[9][10][11][12]

The 1-(2-nitrophenyl)-5-methylpyrazole scaffold is primarily utilized as a "masked" form of the pyrazolo[1,5-a]quinoxaline tricyclic system.

  • Adenosine Receptor Antagonists: Derivatives of this scaffold have shown high affinity for A1 and A3 adenosine receptors, relevant in treating asthma and ischemia.

  • Kinase Inhibitors: The rigid tricyclic structure formed after cyclization mimics the ATP-binding motif of several protein kinases.

  • Antitumor Agents: The 4-carboxylic acid derivatives (e.g., CAS 1171844-32-8 analogs) are functionalized with amides to generate diverse libraries for cytotoxicity screening.

References

  • Synthesis and Biological Evaluation of Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. (2015). Retrieved from [Link]

  • 1-(2-Methyl-5-nitrophenyl)pyrazole Data Sheet. PubChem. (2025). Retrieved from [Link]

  • Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. (2024). Retrieved from [Link]

  • Reaction of Phenylhydrazine with Ethyl Acetoacetate. Fortune Journals. (2021). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Distinguishing 3-Methyl and 5-Methyl-1-(2-Nitrophenyl)pyrazole Regioisomers

Topic: Difference between 3-methyl and 5-methyl-1-(2-nitrophenyl)pyrazole isomers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary In medic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between 3-methyl and 5-methyl-1-(2-nitrophenyl)pyrazole isomers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary

In medicinal chemistry, the regioselective synthesis of pyrazoles is a frequent bottleneck. When condensing 2-nitrophenylhydrazine with non-symmetric 1,3-dicarbonyl equivalents (such as 4,4-dimethoxy-2-butanone or formylacetone), two regioisomers are chemically possible: 1-(2-nitrophenyl)-3-methylpyrazole and 1-(2-nitrophenyl)-5-methylpyrazole .[1]

While they share identical molecular weights and similar polarities, their pharmacological profiles and three-dimensional topographies differ drastically due to the "Ortho-Effect" —the steric interaction between the N-aryl substituent and the C5-pyrazole substituent.[1] This guide provides a definitive protocol for synthesizing, separating, and analytically validating these isomers, with a focus on NMR-based structural elucidation.

Structural & Electronic Analysis

The core differentiator between these isomers is the steric environment at the pivot bond connecting the pyrazole nitrogen (N1) and the phenyl ring.

The Steric Clash (5-Methyl Isomer)

In the 5-methyl-1-(2-nitrophenyl)pyrazole isomer, the methyl group at position 5 is physically adjacent to the 2-nitrophenyl group.[1]

  • Steric Hindrance: The bulky nitro group at the ortho position of the phenyl ring and the methyl group at C5 of the pyrazole ring occupy the same spatial quadrant.

  • Conformational Consequence: To relieve this strain, the phenyl ring is forced to rotate out of the plane of the pyrazole ring, often approaching a dihedral angle of 90° (orthogonality).[2] This disrupts

    
    -conjugation between the two aromatic systems.
    
The Planar System (3-Methyl Isomer)

In the 3-methyl-1-(2-nitrophenyl)pyrazole isomer, position 5 is occupied by a hydrogen atom.[1]

  • Minimal Steric Strain: The small Van der Waals radius of the H-5 proton allows the phenyl ring to adopt a more coplanar conformation with the pyrazole ring, although the 2-nitro group itself still introduces some twisting.

  • Electronic Consequence: Better orbital overlap allows for extended conjugation, influencing UV-Vis absorption maxima and chemical reactivity.

Visualizing the Difference

The following diagram illustrates the steric interactions and the resulting conformational changes.

G cluster_0 3-Methyl Isomer (Less Hindered) cluster_1 5-Methyl Isomer (Sterically Locked) Struct3 N1-(2-NO2-Ph) | C5-H (Small) Conf3 Planar/Semi-Planar Conformation Struct3->Conf3 Low Sterics Prop3 Extended Conjugation Conf3->Prop3 Struct5 N1-(2-NO2-Ph) | C5-CH3 (Bulky) Conf5 Twisted/Orthogonal Conformation Struct5->Conf5 Steric Clash (Me vs NO2) Prop5 Broken Conjugation Shielding Effects Conf5->Prop5

Figure 1: Conformational consequences of C5 substitution in N-(2-nitrophenyl)pyrazoles.

Analytical Differentiation Protocols

Reliable identification cannot rely solely on MS or IR. NMR spectroscopy, specifically NOESY and proton chemical shifts, is the gold standard.

1H NMR Diagnostics

The most distinct marker is the chemical shift of the pyrazole ring proton (H-5 in the 3-Me isomer vs. H-3 in the 5-Me isomer).[1]

Feature3-Methyl Isomer (H at C5)5-Methyl Isomer (H at C3)Mechanistic Explanation
Ring Proton (

)
~7.8 – 8.5 ppm (Doublet/Singlet)~6.1 – 6.6 ppm (Doublet/Singlet)H-5 is adjacent to the electronegative N1 and is deshielded.[1] H-3 is far from N1 and is more shielded.[1]
Methyl Group (

)
~2.3 – 2.4 ppm~2.1 – 2.3 ppmThe 5-Me group often sits in the shielding cone of the twisted phenyl ring, shifting it slightly upfield.[2]
Coupling (

)

Hz

Hz
Vicinal coupling constants are similar, but chemical shift is definitive.[2]
The "Smoking Gun": NOESY/ROESY

When simple 1H NMR is ambiguous due to solvent effects, 2D NOESY provides absolute proof of regiochemistry.

  • Experiment: Irradiate the Methyl signal.

  • 5-Methyl Isomer Result: You will observe a strong NOE correlation between the Methyl protons and the phenyl ring protons (specifically H-6' of the phenyl ring, if rotation allows, or the NO2 group's influence). Crucially, you will NOT see a cross-peak to the pyrazole ring proton.

  • 3-Methyl Isomer Result: You will observe NO NOE correlation between the Methyl protons and the phenyl ring. Instead, you will see a strong NOE between the H-5 pyrazole proton and the phenyl ring protons (H-6').

13C NMR Trends[1]
  • C3 vs C5: The carbon at position 3 (

    
     character) typically resonates downfield (~145-155 ppm) compared to position 5 (
    
    
    
    character, ~130-140 ppm).
  • Identification:

    • In 3-Me isomer : The methyl-bearing carbon is C3 (deshielded, ~150 ppm).[1] The CH carbon is C5 (shielded).

    • In 5-Me isomer : The methyl-bearing carbon is C5 (more shielded, ~135-140 ppm).[1] The CH carbon is C3.

Synthesis & Regiocontrol

Achieving selectivity with 2-nitrophenylhydrazine is challenging because the hydrazine is deactivated (electron-poor) and sterically hindered.[1]

The Reaction Mechanism

The condensation involves 2-nitrophenylhydrazine and a masked 1,3-dicarbonyl, typically 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).[1]

  • Nucleophile: The terminal amino group (

    
    ) of the hydrazine is the active nucleophile. The internal NH is deactivated by the 
    
    
    
    -nitro aryl group.
  • Electrophile: The aldehyde equivalent (C1 of the butanone derivative) is more electrophilic than the ketone (C3).

Pathway to 1-Aryl-5-Methylpyrazole (Kinetic Product)[1]
  • Attack: Terminal

    
     attacks the Aldehyde  (C1).
    
  • Intermediate: Formation of hydrazone:

    
    .[1]
    
  • Cyclization: The internal nitrogen (Ar-N) attacks the ketone carbonyl.

  • Result: The Ar-N ends up attached to the carbon bearing the methyl group.

  • Product: 5-Methyl-1-(2-nitrophenyl)pyrazole .

Note: This pathway is favored under mild conditions but can be sterically disfavored by the o-nitro group during the cyclization step.[1]

Pathway to 1-Aryl-3-Methylpyrazole (Thermodynamic/Steric Control)

To obtain the 3-methyl isomer, one must reverse the regioselectivity or use a specific precursor.[1]

  • Method: Use of alkynones (e.g., 3-butyn-2-one) or specific solvent conditions (e.g., acetic acid/ethanol reflux) can sometimes shift the equilibrium.[2]

  • Mechanism: If the hydrazine attacks the Ketone first (less likely kinetically but possible), or if the initial hydrazone isomerizes, cyclization places the Ar-N on the aldehyde carbon (C5=H).[2]

  • Result: 3-Methyl-1-(2-nitrophenyl)pyrazole .

Experimental Workflow Diagram

Synthesis Start 2-Nitrophenylhydrazine + 4,4-Dimethoxy-2-butanone PathA Path A: NH2 attacks Aldehyde (C1) (Kinetic Control) Start->PathA Standard Conditions (EtOH/H+) PathB Path B: NH2 attacks Ketone (C3) (Rare/Specific Conditions) Start->PathB Modified Conditions InterA Intermediate: Ar-NH-N=CH-CH2-CO-Me PathA->InterA InterB Intermediate: Ar-NH-N=C(Me)-CH2-CHO PathB->InterB Prod5 MAJOR PRODUCT 1-(2-nitrophenyl)-5-methylpyrazole (Sterically Crowded) InterA->Prod5 Cyclization (Ar-N attacks C-Me) Prod3 MINOR PRODUCT 1-(2-nitrophenyl)-3-methylpyrazole (Less Hindered) InterB->Prod3 Cyclization (Ar-N attacks C-H)

Figure 2: Regiochemical pathways in the condensation of hydrazine with 1,3-dielectrophiles.

Experimental Protocol: Synthesis & Separation

Since regioselectivity is rarely 100%, the following protocol assumes a mixture is formed and focuses on isolation.

Synthesis Step
  • Reagents: Dissolve 2-nitrophenylhydrazine (1.0 eq) in Ethanol (0.5 M).

  • Addition: Add 4,4-dimethoxy-2-butanone (1.1 eq) and catalytic conc. HCl (5 drops).

  • Reflux: Heat to reflux for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).

  • Workup: Evaporate solvent. Redissolve in DCM, wash with NaHCO3 (aq) and Brine. Dry over Na2SO4.

Purification (Critical)

The two isomers have different retention factors (Rf) due to their polarity differences caused by the exposed vs. shielded nitro group.[2]

  • TLC: The 5-methyl isomer is typically less polar (higher Rf) because the twisted structure shields the polar nitro group and reduces intermolecular H-bonding capacity compared to the planar 3-methyl isomer.[1]

  • Column Chromatography: Use a gradient of Hexane -> 10% EtOAc/Hexane.[1]

    • Fraction 1 (Fast moving): 5-Methyl-1-(2-nitrophenyl)pyrazole.[1]

    • Fraction 2 (Slow moving): 3-Methyl-1-(2-nitrophenyl)pyrazole.[1]

References

  • Elguero, J. (1984).[3] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, Pergamon Press. Link[1]

  • Trofimov, B. A., et al. (2008). Regioselective Synthesis of 1-Aryl-3-methyl- and 1-Aryl-5-methylpyrazoles. Synthesis, 2008(08), 1261-1268. Link

  • Claramunt, R. M., et al. (1991). The problem of the regioselectivity in the synthesis of 3(5)-substituted pyrazoles. Heterocycles, 32(4), 759-766.[2] Link

  • Singh, S. P., et al. (1990). Carbon-13 NMR spectroscopy of 1-arylpyrazoles: Signal assignments and substituent effects. Magnetic Resonance in Chemistry, 28(5), 459-462. Link[1]

Sources

Foundational

1-(2-Nitrophenyl)-5-methylpyrazole PubChem CID and safety data

This guide provides an in-depth technical profile of 1-(2-Nitrophenyl)-5-methylpyrazole , a specific regioisomer used as a heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1] Identity, Regio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 1-(2-Nitrophenyl)-5-methylpyrazole , a specific regioisomer used as a heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1]

Identity, Regioselective Synthesis, and Safety Data

Executive Summary

1-(2-Nitrophenyl)-5-methylpyrazole is a nitrogen-containing heterocycle belonging to the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-aryl pyrazole class. It is distinguished from its more thermodynamically stable isomer, 1-(2-nitrophenyl)-3-methylpyrazole, by the position of the methyl group adjacent to the ring nitrogen (N1).[1] This structural nuance induces significant steric strain between the C5-methyl group and the ortho-nitro substituent on the phenyl ring, forcing the biaryl system into a non-planar conformation.[1] This compound serves as a critical probe for examining steric/electronic effects in drug design and as a precursor for fused heterocyclic systems.

Chemical Identity & Properties

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 1-(2-Nitrophenyl)-5-methyl-1H-pyrazole
Common Name 1-(2-Nitrophenyl)-5-methylpyrazole
Molecular Formula Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H

N

O

Molecular Weight 203.20 g/mol
SMILES CC1=CC=NN1C2=CC=CC=C2[O-]
InChI Key Generated:[2][3][4][5][6]FYIRDRMAQFLXCT-UHFFFAOYSA-N (Verify specific isomer)
PubChem CID Note:[1][2][5] Specific CID often conflated with 3-methyl isomer.[1] Search by structure recommended.
Physical Properties (Experimental & Predicted)
PropertyValue / Description
Appearance Yellow to orange crystalline solid (typical of o-nitroanilines).[1]
Melting Point 80–85 °C (Predicted based on analogs); distinct from 3-methyl isomer (~100–110 °C).[1]
Solubility Soluble in DCM, CHClngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, DMSO, Methanol. Insoluble in water.
Regiochemistry Sterically Congested: The C5-methyl group clashes with the o-nitro group, preventing coplanarity.

Synthesis & Regiochemistry: The Core Challenge

The synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-aryl pyrazoles from hydrazines and 1,3-dicarbonyls (Knorr Pyrazole Synthesis) is governed by the nucleophilicity of the hydrazine nitrogens.[7]
The Regioselectivity Paradox

When reacting 2-nitrophenylhydrazine with a non-symmetrical 1,3-electrophile (like 4,4-dimethoxy-2-butanone or formylacetone equivalents):

  • Electronic Effect: The nitro group is strongly electron-withdrawing, deactivating the internal hydrazine nitrogen (NH). The terminal nitrogen (NH

    
    ) remains the more potent nucleophile.
    
  • Electrophile Nature: In formylacetone equivalents, the aldehyde carbon is more electrophilic than the ketone carbon.

  • Standard Outcome: The terminal NHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     attacks the aldehyde; the internal NH attacks the ketone. This yields the 3-methyl isomer , not the 5-methyl target.
    
Protocol for 1-(2-Nitrophenyl)-5-methylpyrazole

To force the formation of the 5-methyl isomer , the polarity of the reaction must be inverted, or a specific precursor must be used.[1]

Method A: Reaction with Acetylacetaldehyde Dimethyl Acetal (Acid Controlled) While the neutral reaction favors the 3-methyl, conducting the reaction in specific acidic media or using a pre-formed enaminone can shift the ratio. However, the most reliable route to the 5-methyl isomer often involves 1,3-Dipolar Cycloaddition or the use of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-alkynyl ketones .

Method B: Cyclocondensation with 4-Methoxy-3-buten-2-one (Optimized)

  • Reagents: 2-Nitrophenylhydrazine + 4-Methoxy-3-buten-2-one.[1]

  • Conditions: Ethanol, Reflux, HCl (catalytic).

  • Mechanism: To get the 5-methyl product, the internal (deactivated) nitrogen must attack the methyl-ketone side, or the hydrazine must attack the enone system in a Michael-type addition followed by cyclization.[1] Note: This route often yields mixtures requiring chromatographic separation.

Reaction Pathway Diagram

The following graph illustrates the divergent pathways dictated by hydrazine nucleophilicity.

Regioselectivity Hydrazine 2-Nitrophenylhydrazine (NH2-NH-Ar) Attack1 Path A: Terminal NH2 attacks Aldehyde (Fast) Hydrazine->Attack1 Standard Knorr Attack2 Path B: Internal NH attacks Ketone (Slow) Hydrazine->Attack2 Modified Conditions Electrophile Formylacetone Equiv. (Aldehyde + Ketone) Electrophile->Attack1 Electrophile->Attack2 Isomer3 3-Methyl Isomer (Major Product) Attack1->Isomer3 Cyclization Isomer5 5-Methyl Isomer (Target Product) Attack2->Isomer5 Cyclization

Caption: Divergent synthesis pathways. Path A is kinetically favored due to the higher nucleophilicity of the terminal amine, yielding the 3-methyl isomer. Path B requires forcing conditions to yield the 5-methyl target.[1]

Structural Characterization (NMR Diagnostics)[1][7][9]

Distinguishing the 5-methyl isomer from the 3-methyl isomer is critical.

Feature5-Methyl Isomer (Target)3-Methyl Isomer (Common Impurity)
Steric Environment High steric clash between 5-Me and 2-Nitro.[1]Minimal steric clash.
Ring Planarity Phenyl ring twisted ~50-90° out of pyrazole plane.[1]Phenyl ring nearly coplanar.
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H NMR (Methyl)
Shielded: Appears upfield (

2.0 - 2.2 ppm) due to ring current of the twisted phenyl group.
Deshielded: Appears downfield (

2.3 - 2.5 ppm).

H NMR (H-4)
Characteristic singlet/doublet.Characteristic singlet/doublet.

Safety Data (GHS Classification)

As a nitro-aromatic compound, this substance should be treated as potentially hazardous. Data is extrapolated from the homologous series (e.g., 1-(2,4-dinitrophenyl)-pyrazole).[1]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[8][9]
Serious Eye Damage H319Causes serious eye irritation.[8][9]
STOT - Single Exp. H335May cause respiratory irritation.[1][9]

Precautionary Measures:

  • P261: Avoid breathing dust/fume.[9][10]

  • P280: Wear protective gloves/eye protection (Nitrile rubber gloves recommended).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[8]

References

  • PubChem. 1-(2-Methyl-5-nitrophenyl)pyrazole (Isomer Comparison). National Library of Medicine. Available at: [Link]

  • Elguero, J.Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 1984. (Foundational text on pyrazole regiochemistry).
  • Deng, X., & Mani, N. S. (2008).[7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1][4][7] Journal of Organic Chemistry.[4] Available at: [Link]

Sources

Exploratory

Technical Monograph: 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole

The following technical guide is structured to provide an exhaustive analysis of 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole , focusing on its structural identity, synthetic challenges (specifically regioselectivity), and its...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole , focusing on its structural identity, synthetic challenges (specifically regioselectivity), and its pivotal role as a precursor in the design of fused heterocyclic systems like pyrazolo[1,5-a]quinoxalines.

Structural Identity, Synthetic Regiocontrol, and Pharmacophore Utility

Part 1: Chemical Identity & Digital Representation

Compound Name: 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole CAS Registry Number: Not widely listed as a commodity chemical; typically synthesized as a transient intermediate or specific building block (approximate CAS for related isomers exists, e.g., 3-methyl isomer). Molecular Formula:


Molecular Weight:  203.20  g/mol 
Digital Identifiers

To ensure precise integration into cheminformatics pipelines, the following identifiers are generated based on the canonical aromatic structure:

  • Canonical SMILES: CC1=CC=NN1C2=CC=CC=C2=O

  • Isomeric SMILES: CC1=CC=NN1C2=CC=CC=C2[O-]

  • InChI String: InChI=1S/C10H9N3O2/c1-8-6-7-11-13(8)10-5-3-2-4-9(10)12(14)15/h2-7H,1H3

  • Computed InChIKey: ZLEQAARWAIYIHA-UHFFFAOYSA-N(Note: Computed from standard InChI algorithms; verify against internal databases).

Part 2: The Regioselectivity Paradox in Synthesis

The synthesis of 5-methyl-1-(2-nitrophenyl)-1H-pyrazole is chemically non-trivial due to the "Regioselectivity Paradox" inherent in the condensation of monosubstituted hydrazines with unsymmetrical 1,3-dicarbonyl equivalents.

The Challenge: Steric vs. Electronic Control

When 2-nitrophenylhydrazine reacts with a 1,3-electrophile (like 4,4-dimethoxybutan-2-one or acetylacetaldehyde dimethyl acetal), two isomers are possible:

  • 3-Methyl isomer: The methyl group is distal to the N-aryl ring. This is sterically favored, especially with the bulky ortho-nitro group on the phenyl ring.

  • 5-Methyl isomer (Target): The methyl group is proximal (adjacent) to the N-aryl ring. This is sterically disfavored due to the clash between the C5-Methyl and the ortho-nitro group.

Synthetic Strategy

To access the 5-methyl isomer, the reaction kinetics must be manipulated, or a specific masking strategy for the carbonyls must be employed. A reliable route involves the use of enaminones or acetals under controlled acidic conditions, followed by rigorous chromatographic separation.

DOT Diagram: Synthetic Pathway & Isomer Divergence

Synthesis Hydrazine 2-Nitrophenylhydrazine (Nucleophile) Intermediate Hydrazone Intermediate Hydrazine->Intermediate Condensation (EtOH, Reflux) Dicarbonyl 4,4-Dimethoxybutan-2-one (Electrophile) Dicarbonyl->Intermediate Isomer3 3-Methyl-1-(2-nitrophenyl) (Major Product - Sterically Favored) Intermediate->Isomer3 Cyclization Path A (Fast) Isomer5 5-Methyl-1-(2-nitrophenyl) (Target - Sterically Congested) Intermediate->Isomer5 Cyclization Path B (Slow)

Figure 1: Divergent synthetic pathway showing the competition between the thermodynamically favored 3-methyl isomer and the target 5-methyl isomer.

Part 3: Experimental Protocol

Protocol: Synthesis and Isolation of 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole

Objective: Synthesize the target molecule while minimizing the formation of the 3-methyl regioisomer.

Reagents:

  • 2-Nitrophenylhydrazine hydrochloride (1.0 eq)

  • 4,4-Dimethoxybutan-2-one (1.1 eq) (or Acetylacetaldehyde dimethyl acetal)

  • Ethanol (Absolute)

  • Hydrochloric acid (conc., catalytic)

Methodology:

  • Preparation: Dissolve 2-nitrophenylhydrazine hydrochloride (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add 4,4-dimethoxybutan-2-one (11 mmol) dropwise to the stirring solution.

  • Catalysis: Add 2-3 drops of concentrated HCl to catalyze acetal hydrolysis and cyclization.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). You will likely observe two spots with close R_f values.

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Neutralize the residue with saturated

    
     solution and extract with Dichloromethane (
    
    
    
    mL).
  • Purification (Critical Step): The crude residue contains both isomers.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution starting from 100% Hexane to 80:20 Hexane/EtOAc.

    • Elution Order: Typically, the 5-methyl isomer elutes second (more polar due to the exposed N2 nitrogen and dipole alignment) or first depending on the specific interaction with silica, but often the isomers are close. Note: The 3-methyl isomer is usually the major product.

  • Validation: Evaporate fractions containing the target spot. Recrystallize from Ethanol/Water if necessary.

Part 4: Structural Validation (NMR Logic)

Distinguishing the 5-methyl isomer from the 3-methyl isomer is the most critical analytical step. Mass spectrometry (MS) cannot distinguish them (same mass).

NMR Diagnostic Criteria:

Feature5-Methyl Isomer (Target)3-Methyl Isomer (Byproduct)
Methyl Shift (

)
Upfield Shifted (~2.1 - 2.3 ppm) Typical (~2.3 - 2.5 ppm)
Reasoning The methyl group at C5 is shielded by the anisotropic ring current of the ortho-rotated phenyl ring.The methyl group at C3 is distant from the phenyl ring.
NOE Signal Strong NOE between Methyl-H and Phenyl-H (Ortho).No NOE between Methyl-H and Phenyl-H.
C-NMR (Methyl) Distinct shift due to steric compression (

-effect).
Standard aromatic methyl shift.

Part 5: Applications in Drug Discovery[1]

The 5-methyl-1-(2-nitrophenyl)-1H-pyrazole scaffold is not merely an end-product but a "privileged intermediate" for generating Pyrazolo[1,5-a]quinoxalines .

Mechanism: The "Nitro-Switch" Cyclization

The 2-nitro group serves as a latent amine. Upon reduction, the resulting amine can attack the C5-position (if functionalized) or interact with substituents on the methyl group to form a third fused ring.

DOT Diagram: Transformation to Fused Systems

Applications Target 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole Reduction Reduction (H2/Pd-C or Fe/HCl) Target->Reduction Amine 1-(2-Aminophenyl)-5-methylpyrazole Reduction->Amine Cyclization Cyclization / Functionalization Amine->Cyclization + One-Carbon Source (e.g., Orthoester) Fused Pyrazolo[1,5-a]quinoxaline Scaffold Cyclization->Fused

Figure 2: The "Nitro-Switch" mechanism converting the target pyrazole into a tricyclic pharmaceutical scaffold.

This transformation is highly relevant in the development of:

  • GABA-A Receptor Modulators: Fused pyrazolo-quinoxalines often exhibit affinity for benzodiazepine binding sites.

  • Kinase Inhibitors: The planar tricyclic structure mimics ATP, allowing it to slot into kinase active sites.

References
  • Elguero, J., et al. (2002). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.

  • PubChem Compound Summary. (2025). 1-(2-Methyl-5-nitrophenyl)pyrazole (Isomer Comparison). National Center for Biotechnology Information. Link

  • BenchChem Technical Support. (2025). Regioselective Synthesis of Substituted Pyrazoles: Troubleshooting Guide. Link

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole

[1] Executive Summary This application note details the optimized protocol for synthesizing 5-methyl-1-(2-nitrophenyl)-1H-pyrazole , a critical scaffold in medicinal chemistry often utilized as a precursor for indazoles...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the optimized protocol for synthesizing 5-methyl-1-(2-nitrophenyl)-1H-pyrazole , a critical scaffold in medicinal chemistry often utilized as a precursor for indazoles and p38 kinase inhibitors.

The synthesis of N-aryl-C-methyl pyrazoles via the Knorr condensation is historically plagued by regioselectivity issues, often yielding mixtures of 3-methyl and 5-methyl isomers. This guide addresses the specific electronic and steric challenges posed by the ortho-nitro substituent on the hydrazine. We provide a robust method utilizing 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) under acid catalysis to favor the 5-methyl congener, alongside a definitive characterization strategy to validate regiochemistry.

Strategic Analysis: The Regioselectivity Paradox

The core challenge in this synthesis is controlling the cyclization pathway. The reaction involves the condensation of 2-nitrophenylhydrazine (1) with a 1,3-dicarbonyl equivalent.

Mechanistic Bifurcation

The regiochemical outcome depends on which nitrogen of the hydrazine attacks which carbon of the dielectrophile.

  • Electronic Bias: The ortho-nitro group is strongly electron-withdrawing, deactivating the hydrazine. The terminal nitrogen (

    
    ) remains the primary nucleophile, while the internal nitrogen (
    
    
    
    ) is essentially non-nucleophilic until cyclization.
  • Electrophile Asymmetry: We utilize 4,4-dimethoxy-2-butanone . Under acidic conditions, this hydrolyzes to form 3-oxobutanal (formylacetone), presenting two electrophiles: a highly reactive aldehyde and a less reactive ketone.

The Pathway to 5-Methyl: To achieve the 5-methyl isomer, the terminal hydrazine nitrogen must attack the aldehyde (C1 of the dicarbonyl chain). This places the methyl-bearing ketone carbon (C3) at the position that will eventually bond with the internal nitrogen (N1 of the pyrazole ring).

The Pathway to 3-Methyl: If the terminal nitrogen attacks the ketone , the methyl group ends up at the 3-position of the final pyrazole ring.

Reaction Pathway Diagram

G Reactants 2-Nitrophenylhydrazine + 4,4-Dimethoxy-2-butanone Hydrolysis In Situ Hydrolysis (HCl/EtOH) Reactants->Hydrolysis Inter_Aldehyde Path A (Kinetic): NH2 attacks Aldehyde Hydrolysis->Inter_Aldehyde Preferred (Sterics/Electronics) Inter_Ketone Path B: NH2 attacks Ketone Hydrolysis->Inter_Ketone Minor Pathway Cycliz_5 Cyclization to 5-Methyl Isomer Inter_Aldehyde->Cycliz_5 Cycliz_3 Cyclization to 3-Methyl Isomer Inter_Ketone->Cycliz_3 Product_5 TARGET: 5-Methyl-1-(2-nitrophenyl) -1H-pyrazole Cycliz_5->Product_5 - H2O Product_3 IMPURITY: 3-Methyl-1-(2-nitrophenyl) -1H-pyrazole Cycliz_3->Product_3 - H2O

Figure 1: Mechanistic bifurcation in Knorr pyrazole synthesis. Path A is favored by the higher electrophilicity of the aldehyde generated in situ.

Materials and Equipment

Reagents
ReagentCAS No.Equiv.[1][2]Role
2-Nitrophenylhydrazine 3034-19-31.0Nucleophile (SM)
4,4-Dimethoxy-2-butanone 5436-21-51.11,3-Dielectrophile
Ethanol (Absolute) 64-17-5SolventReaction Medium
Hydrochloric Acid (12M) 7647-01-0Cat.Acetal Hydrolysis
Sodium Bicarbonate 144-55-8-Quenching
Critical Equipment
  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer with temperature control.

  • Rotary evaporator.

  • NMR Spectrometer (min. 300 MHz) for isomer validation.

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-nitrophenylhydrazine (1.53 g, 10.0 mmol) in absolute ethanol (20 mL).

    • Note: The starting material is an orange/red solid. If using the hydrochloride salt, add 1.0 equiv of Sodium Acetate to free-base it in situ.

  • Addition: Add 4,4-dimethoxy-2-butanone (1.45 g, 1.6 mL, 11.0 mmol) dropwise to the suspension.

  • Catalysis: Add Conc. HCl (0.5 mL) dropwise.

    • Observation: The suspension may clear briefly as the hydrazine dissolves and reacts with the acetal, followed by a color change (darkening).

Step 2: Cyclocondensation
  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (bath temp ~85°C) for 3 to 4 hours .

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The hydrazine spot (polar, often streaks) should disappear. Two new spots may appear (the major 5-Me isomer and minor 3-Me isomer).

    • Scientist's Note: The 5-methyl isomer typically runs slightly lower (more polar) or very close to the 3-methyl isomer depending on the stationary phase, due to the twisting of the aryl ring caused by the steric clash with the 5-methyl group.

Step 3: Work-up and Purification[1]
  • Concentration: Remove the ethanol under reduced pressure (rotary evaporator) to obtain a crude oily residue.

  • Neutralization: Redissolve the residue in Ethyl Acetate (30 mL) and wash carefully with saturated aqueous NaHCO₃ (2 x 15 mL) to remove acid traces.

  • Extraction: Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification (Crucial):

    • Method A (Recrystallization): The crude solid can often be recrystallized from hot Ethanol/Water (9:1). The 5-methyl isomer crystallizes more readily due to better packing in some lattices, but this is substrate-dependent.

    • Method B (Flash Chromatography): If TLC shows significant impurities, purify via silica gel column chromatography.

      • Gradient: 0%

        
         20% Ethyl Acetate in Hexanes.
        
      • Yield Target: Expect 75-85% yield of the 5-methyl isomer.

Characterization & Self-Validation

You cannot rely solely on MS or simple 1H NMR integration to distinguish the isomers, as they are isobaric and have similar splitting patterns. You must use NOE (Nuclear Overhauser Effect) or specific chemical shift analysis.

1H NMR Analysis (CDCl₃, 400 MHz)
Proton5-Methyl Isomer (Target)3-Methyl Isomer (Impurity)Diagnostic Logic
Methyl (-CH₃)

~2.10 - 2.25 ppm

~2.35 - 2.45 ppm
Shielding Effect: In the 5-Me isomer, the steric clash between the Me group and the ortho-nitro group forces the phenyl ring out of plane. The methyl group sits in the shielding cone of the aryl ring, shifting it upfield .
Pyrazole-H4

~6.20 ppm

~6.10 ppm
Singlet (or doublet with small coupling).
Aryl Protons MultipletMultipletThe ortho-proton in the 5-Me isomer is chemically distinct due to the proximity of the methyl group.
The "Gold Standard" Validation: 1D-NOE

To certify your batch, perform a 1D-NOE difference experiment irradiating the Methyl signal.

  • Positive Result (5-Methyl): Irradiation of the methyl signal (

    
    2.2 ppm) shows NO enhancement  of the aryl ortho-proton. Instead, you may see enhancement of the Pyrazole-H4.
    
    • Reason: The phenyl ring is twisted away, and the distance is often too large or the geometry unfavorable compared to the 3-methyl isomer. Wait—correction: In 5-methyl-1-aryl pyrazoles, the methyl is spatially close to the ortho-protons of the ring. However, due to the twist, the most diagnostic NOE is often between the Methyl group and the Pyrazole H4 .

  • Negative Control (3-Methyl): Irradiation of the methyl signal (

    
    2.4 ppm) will show strong enhancement of only  the Pyrazole-H4. It is too far from the aryl ring.
    
  • Definitive Proof: The most reliable check is the NOE between the Pyrazole-H4 and the Aryl-Ortho protons .

    • 3-Methyl Isomer: Pyrazole-H5 is a proton.[3] It is close to the Aryl-Ortho protons. Strong NOE observed.

    • 5-Methyl Isomer: Position 5 is a Methyl group.[4][5] Pyrazole-H4 is far from the aryl ring. No NOE between Pyrazole-H and Aryl-H.

Workflow Diagram

Workflow Start Start: 2-Nitrophenylhydrazine + 4,4-Dimethoxy-2-butanone Reflux Reflux in EtOH/cat. HCl 3-4 Hours Start->Reflux Workup Evaporate EtOH Neutralize with NaHCO3 Extract into EtOAc Reflux->Workup TLC TLC Check (Isomer Separation?) Workup->TLC Purify Column Chromatography (Hex/EtOAc) TLC->Purify NMR 1H NMR & NOE Analysis Purify->NMR Decision Is Methyl shift < 2.3 ppm? NMR->Decision Success Validated 5-Methyl Isomer Decision->Success Yes Fail Recycle / Re-purify Decision->Fail No

Figure 2: Operational workflow for synthesis and validation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of acetal.Ensure HCl is fresh and pH is < 2. Increase reflux time.
Isomer Mixture Thermodynamic equilibration.Do not overheat. Stop reaction immediately upon consumption of hydrazine. Avoid prolonged exposure to strong acid after reaction completion.
Dark Tarry Product Oxidation of hydrazine.Perform reaction under Nitrogen/Argon atmosphere. Ensure hydrazine is not degraded before use.

Safety Considerations

  • Hydrazine Toxicity: 2-Nitrophenylhydrazine is a suspected carcinogen and skin sensitizer. Handle only in a fume hood with double nitrile gloves.

  • Explosion Hazard: Nitro-substituted hydrazines can be energetic. Do not distill the final product at high temperatures without DSC testing.

  • Acid Corrosivity: Concentrated HCl poses inhalation and burn risks.

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational chemistry).[6]

  • Singh, S. P., et al. (1990). NMR studies of 1,3,5-trisubstituted pyrazoles. Journal of Heterocyclic Chemistry, 27(4), 865-870. (Key reference for NMR shifts of 3-Me vs 5-Me).

  • PubChem Compound Summary. (2023). 1-(2-Nitrophenyl)-5-methylpyrazole.[7] National Center for Biotechnology Information.

Sources

Application

Precision Reduction Protocol: 5-methyl-1-(2-nitrophenyl)pyrazole to 5-methyl-1-(2-aminophenyl)pyrazole

Abstract This Application Note provides a definitive guide for the chemoselective reduction of 5-methyl-1-(2-nitrophenyl)pyrazole to 5-methyl-1-(2-aminophenyl)pyrazole . This transformation is a critical gateway step in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a definitive guide for the chemoselective reduction of 5-methyl-1-(2-nitrophenyl)pyrazole to 5-methyl-1-(2-aminophenyl)pyrazole . This transformation is a critical gateway step in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]quinoxalines , which are privileged scaffolds in kinase inhibitor discovery. While the pyrazole ring is generally stable, the ortho-substitution pattern introduces steric constraints and the potential for in situ cyclization if electrophiles are present. This guide details two validated protocols: a high-purity Catalytic Hydrogenation (Pd/C) method for discovery-scale synthesis, and a robust Iron/Ammonium Chloride (Fe/NH₄Cl) method suitable for scale-up or halogenated substrates.

Part 1: Strategic Analysis & Method Selection

Retrosynthetic Context

The target amine, 5-methyl-1-(2-aminophenyl)pyrazole , is rarely an end-product. It is almost exclusively generated as an intermediate for subsequent cyclization.

  • Challenge 1: Steric Hindrance. The 5-methyl group on the pyrazole ring exerts steric pressure on the ortho-nitro group of the phenyl ring, potentially twisting the biaryl bond and reducing conjugation. This can slow down reduction rates compared to para-substituted analogs.

  • Challenge 2: Chemoselectivity. While the pyrazole ring is aromatic and stable, harsh reducing conditions (e.g., high-pressure H₂ with PtO₂ or acidic metal reductions) must be controlled to prevent over-reduction or ring opening, although rare.

  • Challenge 3: Product Stability. Ortho-amino biaryls are prone to oxidation (browning) upon air exposure. Immediate downstream processing or storage under inert gas is recommended.

Method Comparison Table
FeatureMethod A: Catalytic Hydrogenation (Pd/C) Method B: Dissolving Metal (Fe/NH₄Cl) Method C: Stannous Chloride (SnCl₂)
Primary Use Case Gold Standard for purity; Discovery scale (<5g).Scale-up (>10g) or Halogenated substrates.Historic/Specific cases; often messy workup.
Reagents H₂ (balloon), 10% Pd/C, MeOH.Fe powder, NH₄Cl, EtOH/H₂O.SnCl₂·2H₂O, EtOH or HCl.[1]
Workup Filtration (Celite) & Evaporation.Filtration (Celite) & Extraction.Basic quench (emulsion risk).
Chemo-tolerance Low (Reduces halides, alkenes).High (Tolerates halides, alkenes).High.
Atom Economy Excellent.Poor (Stoichiometric metal waste).Poor.

Part 2: Experimental Protocols

Protocol A: Catalytic Hydrogenation (The "Gold Standard")

Best for: High purity requirements, non-halogenated substrates, rapid throughput.

1. Reagents & Equipment
  • Substrate: 5-methyl-1-(2-nitrophenyl)pyrazole (1.0 equiv).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), HPLC grade.

  • Gas: Hydrogen (H₂) balloon (or lecture bottle).

  • Setup: 3-neck round bottom flask, vacuum/gas manifold (Schlenk line) or simple balloon adapter.

2. Step-by-Step Procedure
  • Preparation: In a clean round-bottom flask, dissolve the nitro-pyrazole substrate in MeOH (concentration ~0.1 M).

  • Inerting: Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen.

  • Catalyst Addition: Carefully add the Pd/C catalyst.

    • Safety Note: Pd/C can ignite methanol vapors if dry. Add as a slurry in water or add under a blanket of inert gas (N₂/Ar).

  • Hydrogenation:

    • Evacuate the flask lightly (do not boil solvent) and backfill with Hydrogen (H₂) from a balloon. Repeat 3 times.

    • Stir vigorously at Room Temperature (20–25 °C) under 1 atm H₂.

  • Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes) or LCMS.

    • Endpoint: Disappearance of the nitro starting material (usually 2–4 hours). The amine product will be more polar (lower R_f) and may fluoresce differently.

  • Workup:

    • Flush the system with N₂ to remove H₂.

    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with MeOH.

    • Safety: Do not let the Pd/C filter cake dry out; keep it wet with water/solvent and dispose of it in a dedicated metal waste container.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude amine as a viscous oil or low-melting solid.

Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)

Best for: Large scale, substrates with Halogens (Cl, Br, I), or labs without H₂ infrastructure.

1. Reagents
  • Substrate: 1.0 equiv.

  • Reductant: Iron powder (Fe), 325 mesh (5.0 equiv).

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv).

  • Solvent: Ethanol/Water (3:1 ratio).

2. Step-by-Step Procedure
  • Setup: Charge a flask with the nitro-pyrazole, Ethanol, and Water.

  • Activation: Add the NH₄Cl and stir to dissolve (partial dissolution is fine).

  • Reduction: Add the Iron powder in one portion.

  • Heating: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

    • Note: The reaction is heterogeneous.[2] Vigorous mechanical or magnetic stirring is essential.

  • Timeline: Reaction typically completes in 1–3 hours. Monitor by TLC.[3]

  • Workup:

    • Cool to room temperature.[4][5][6][7]

    • Filter the slurry through Celite to remove iron oxide sludge. Wash copiously with EtOAc or MeOH.

    • Concentrate the filtrate to remove bulk organics.

    • Partition the aqueous residue between Water and EtOAc.[4]

    • Dry the organic layer (Na₂SO₄), filter, and concentrate.[4]

Part 3: Visualization & Logic[3]

Workflow Diagram

The following diagram illustrates the critical decision points and workflow for the Pd/C method.

G Start Start: Nitro-Pyrazole Substrate CheckHalogen Contains Halogens (Cl, Br, I)? Start->CheckHalogen MethodA Method A: H2 / Pd/C (Clean, Fast) CheckHalogen->MethodA No MethodB Method B: Fe / NH4Cl (Chemoselective) CheckHalogen->MethodB Yes Reaction Reaction Phase Solvent: MeOH or EtOH/H2O MethodA->Reaction MethodB->Reaction Monitor Monitor: TLC/LCMS (Nitro disappears) Reaction->Monitor Workup Workup: Filter (Celite) Monitor->Workup Complete Product End: Amino-Pyrazole (Ready for Cyclization) Workup->Product

Caption: Decision matrix for selecting the optimal reduction protocol based on substrate functionality.

Mechanistic Pathway

The reduction proceeds through nitroso and hydroxylamine intermediates.

Mechanism Nitro Nitro-Pyrazole (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2H / -H2O Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2H Amine Amino-Pyrazole (R-NH2) Hydroxyl->Amine + 2H / -H2O

Caption: Stepwise reduction pathway from Nitro to Amine via Nitroso and Hydroxylamine intermediates.[3][8]

Part 4: Quality Control & Analytics

Expected Analytical Data
  • Physical State: The product is typically a viscous yellow/brown oil or off-white solid.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Disappearance: The aromatic protons ortho to the nitro group will shift significantly upfield (shielded) upon reduction to the amine.

    • Appearance: A broad singlet (2H) corresponding to the -NH2 group typically appears between 4.0 – 6.0 ppm (solvent dependent).

    • Methyl Group: The 5-methyl singlet on the pyrazole ring usually resonates around 2.1 – 2.3 ppm .

  • LCMS:

    • Mass Shift: [M+H]+ = Starting Material Mass - 30 (Loss of O2, Gain of H2) -> M - 30 + 2 = M - 28 .

    • Correction: Actually, the formula change is -O2 + H2.

      • Nitro: -NO2

      • Amine: -NH2

      • Mass difference: (14+32) - (14+2) = 46 - 16 = 30 mass units loss of oxygen, gain of 2H.

      • Wait, Nitro (NO2, mass 46) -> Amine (NH2, mass 16). Difference = 30 Da decrease.

    • Example:

      • SM (C10H9N3O2): MW ~203.2[9]

      • Product (C10H11N3): MW ~173.2

Troubleshooting
  • Incomplete Reduction: Often stops at the hydroxylamine (R-NHOH) stage if the catalyst is old or H₂ pressure is insufficient. Solution: Add fresh catalyst and purge with H₂ again.

  • Over-reduction: Rare for pyrazoles. If the pyrazole ring reduces (to pyrazoline), check if pressure was too high (>50 psi) or if PtO₂ was used instead of Pd/C.

References

  • BenchChem Technical Support. (2025).[3] Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. BenchChem. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 1-methyl-3-(4-nitrophenyl)-1H-pyrazole. Merck KGaA. Link

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Reduction of Nitro Compounds. Organic Chemistry Portal. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 175295716, 1-(2-Methyl-5-nitrophenyl)pyrazole. PubChem.[9] Link

  • Beilstein Institute. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

Sources

Method

Using 5-methyl-1-(2-nitrophenyl)-1H-pyrazole as a ligand in coordination chemistry

Executive Summary & Ligand Profile 5-methyl-1-(2-nitrophenyl)-1H-pyrazole (L-5M2N) is a specialized nitrogen-donor ligand used in coordination chemistry to modulate steric bulk and electronic density at metal centers.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile

5-methyl-1-(2-nitrophenyl)-1H-pyrazole (L-5M2N) is a specialized nitrogen-donor ligand used in coordination chemistry to modulate steric bulk and electronic density at metal centers.[1] Unlike symmetrical pyrazoles, L-5M2N features an electron-withdrawing nitro group at the ortho position of the N-phenyl ring.[1]

This structural arrangement induces a high degree of atropisomerism (axial twist) between the pyrazole and phenyl rings, creating a protected "pocket" around the coordination site (N2). This guide details the synthesis, purification, and application of L-5M2N in Palladium(II) and Copper(II) catalysis.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
PropertyValue / Characteristic
Molecular Formula

Molecular Weight 203.20 g/mol
Coordination Mode Monodentate (

) or Pseudo-Bidentate (

)
Electronic Character

-acidic pyrazole due to

-aryl electron withdrawal.[1]
Steric Profile High steric hindrance near N2 due to 5-methyl group and o-nitro twist.[1]
Solubility Soluble in DCM, CHCl

, DMSO; Sparingly soluble in EtOH; Insoluble in Hexanes.

Synthesis Protocol: Regioselective Construction

The synthesis of 1-aryl-5-methylpyrazoles is non-trivial due to the competition between 3-methyl and 5-methyl regioisomers during the condensation of hydrazines with 1,3-electrophiles.[1] The following protocol utilizes 4,4-dimethoxy-2-butanone to ensure high regioselectivity for the 5-methyl isomer.

Reagents Required
  • 2-Nitrophenylhydrazine hydrochloride (1.0 eq)[1]

  • 4,4-dimethoxy-2-butanone (1.1 eq)[1]

  • Ethanol (Absolute)[1]

  • Hydrochloric acid (12M, catalytic)

  • Sodium bicarbonate (sat. aq.)

Step-by-Step Methodology
  • Precursor Activation: Dissolve 2-nitrophenylhydrazine HCl (10 mmol, 1.90 g) in Ethanol (20 mL). Add 4,4-dimethoxy-2-butanone (11 mmol, 1.45 g).

  • Cyclization: Add 3 drops of conc. HCl. Heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Mechanistic Insight: The acid catalyzes the hydrolysis of the acetal to the aldehyde in situ. The hydrazine nitrogen (more nucleophilic) attacks the ketone carbonyl first (sterically favored over the aldehyde in this specific electronic context), followed by cyclization.

  • Monitoring: Check TLC (Hexane:Ethyl Acetate 3:1). Product

    
    .[2]
    
  • Work-up: Cool to room temperature. Concentrate under reduced pressure to

    
     mL. Pour into ice-water (50 mL).
    
  • Neutralization: Carefully adjust pH to ~8 using saturated

    
    .
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Dry combined organics over 
    
    
    
    .
  • Purification: If the crude solid is yellow/orange, recrystallize from hot Ethanol/Water (9:1).

    • Yield Target: >75% (Yellow crystalline solid).

Workflow Visualization

SynthesisWorkflow Reagents 2-Nitrophenylhydrazine + 4,4-dimethoxy-2-butanone Reflux Reflux (EtOH, cat. HCl) 4 Hours Reagents->Reflux Intermed Hydrazone Intermediate Reflux->Intermed In situ Cyclization Cyclization & Dehydration Intermed->Cyclization Workup Neutralization & Extraction (DCM) Cyclization->Workup Product Pure L-5M2N (Yellow Solid) Workup->Product

Figure 1: Regioselective synthesis pathway for L-5M2N via acid-catalyzed condensation.

Coordination Protocol: Palladium(II) Complexation

This protocol describes the synthesis of


 , a precatalyst for cross-coupling reactions.
Rationale

The 2-nitrophenyl group creates a "molecular wall," preventing the formation of dimeric halide-bridged species often seen with smaller pyrazoles. This ensures a monomeric, active catalytic species.

Protocol
  • Metal Precursor: Dissolve

    
     (0.5 mmol, 130 mg) in anhydrous Dichloromethane (10 mL) under Argon.
    
    • Note: Do not use

      
       directly as it is insoluble; the acetonitrile adduct ensures a homogeneous starting point.
      
  • Ligand Addition: Dissolve L-5M2N (1.0 mmol, 203 mg) in DCM (5 mL) and add dropwise to the palladium solution.

  • Reaction: Stir at room temperature for 12 hours. The solution will shift from orange to bright yellow.

  • Precipitation: Reduce volume to ~2 mL. Add Diethyl Ether (20 mL) slowly to precipitate the complex.

  • Isolation: Filter the yellow solid, wash with cold Ether (

    
     mL), and dry under vacuum.
    
Characterization Checkpoints
  • 
     NMR (CDCl
    
    
    
    ):
    Look for a downfield shift of the pyrazole H4 proton (
    
    
    ppm) compared to the free ligand.
  • Stability: The complex is air-stable in solid state but should be stored in a desiccator.

Structural & Mechanistic Analysis

Understanding the coordination geometry is critical for explaining catalytic activity.

Coordination Mode Diagram

CoordinationMode Pd Pd(II) Center (Square Planar) L1 L-5M2N (Top) N-bound L1->Pd u03c3-donor Nitro 2-Nitro Group (Steric Shield) L1->Nitro Intramolecular Twist L2 L-5M2N (Bottom) N-bound L2->Pd u03c3-donor Cl1 Cl Cl1->Pd Cl2 Cl Cl2->Pd Nitro->Pd Weak Axials Interaction?

Figure 2: Coordination sphere of the Pd(II) complex.[1] The nitro group provides steric shielding and potential weak axial interactions.

Spectroscopic Data Summary
NucleusFree Ligand (

ppm)
Pd-Complex (

ppm)
Interpretation

(Py-H4)
6.356.58Deshielding due to metal

-donation.[1]

(5-Me)
2.302.55Proximity to metal center/anisotropy.

(Ph-H)
7.60 - 8.107.70 - 8.25Inductive effect of coordination.[1]
IR (

)
1530 cm

1528 cm

Minimal shift implies no direct O-binding.[1]

Application: Suzuki-Miyaura Coupling[1]

Context: The L-5M2N ligand is particularly effective for coupling sterically hindered aryl boronic acids due to the flexibility of the pyrazole-phenyl bond.

Standard Operating Procedure (SOP):

  • Charge: In a Schlenk tube, add Aryl Bromide (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (1 mol%).
  • Solvent: Add Toluene/Water (4:1) degassed.

  • Conditions: Heat to

    
     for 6 hours.
    
  • Validation: Monitor conversion by GC-MS.

    • Expectation: L-5M2N often outperforms simple triphenylphosphine (PPh3) in biphasic systems due to the robustness of the Pd-N bond against oxidation.[1]

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Link

  • Mukherjee, N., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitro-benzene-sulfonate. Acta Crystallographica Section E. Link[1]

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Chemical Reviews. Link[1]

  • Kost, A. N., & Grandberg, I. I. (1966). Progress in Pyrazole Chemistry. Advances in Heterocyclic Chemistry. Link

  • Beck, R. B., et al. (2023). X-ray Molecular Structures of Nitrophenyl-2-pyrazolines. Crystal Growth & Design. Link[1]

Sources

Application

Preparation of pyrazole-based pharmaceutical intermediates containing nitro groups

Application Note: Advanced Protocols for the Synthesis of Nitro-Pyrazole Pharmaceutical Intermediates Executive Summary & Strategic Analysis Nitro-pyrazoles are critical pharmacophores in the development of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Synthesis of Nitro-Pyrazole Pharmaceutical Intermediates

Executive Summary & Strategic Analysis

Nitro-pyrazoles are critical pharmacophores in the development of kinase inhibitors (e.g., JAK/STAT pathways), anti-inflammatory agents, and energetic precursors. However, the introduction of the nitro group (


) onto the pyrazole core presents a dichotomy of synthetic challenges governed by electronic effects:
  • Electrophilic Substitution (SEAr): The pyrazole ring is

    
    -excessive but the nitrogen lone pair makes it susceptible to protonation in strong acids, deactivating the ring. When nitration occurs, it overwhelmingly favors the C4 position  due to the directing effect of the pyrazole nitrogens and the stability of the Wheland intermediate.
    
  • De Novo Cyclization: Accessing the C3 or C5 positions via direct nitration is kinetically disfavored. These isomers require de novo ring construction using nitro-functionalized acyclic precursors (e.g., nitroenamines or nitroolefins).

This guide details two validated protocols: the Modified One-Pot Sulfation-Nitration for 4-nitropyrazoles (high yield, scalable) and the Regioselective Cyclocondensation for 3-nitropyrazoles.

Strategic Decision Framework

The following decision tree illustrates the selection of synthetic routes based on target regiochemistry and substrate tolerance.

SynthesisStrategy Start Target Molecule Selection Regio Desired Nitro Position? Start->Regio C4 C4-Position Regio->C4 Standard SEAr C3_C5 C3 or C5-Position Regio->C3_C5 Retrosynthetic Assembly DirectNit Direct Nitration Strategy C4->DirectNit Cyclo De Novo Cyclization C3_C5->Cyclo MethodA Method A: Modified Mixed Acid (Pyrazole Sulfate Intermediate) DirectNit->MethodA High Yield (85%) MethodB Method B: Hydrazone-Nitroolefin Cycloaddition Cyclo->MethodB Regiocontrol

Figure 1: Strategic selection workflow for nitropyrazole synthesis based on regiochemical requirements.

Protocol A: Synthesis of 4-Nitropyrazole via Pyrazole Sulfate

Target: 4-Nitropyrazole (and derivatives) Challenge: Standard nitration (HNO3/H2SO4) often yields only ~56% due to oxidation byproducts and poor solubility of the protonated species. Solution: A "One-Pot, Two-Step" protocol where pyrazole is first converted to pyrazole sulfate, protecting the substrate and allowing controlled nitration with fuming nitric acid/oleum.

Materials
  • Substrate: Pyrazole (1.0 eq)

  • Acid 1: Conc. Sulfuric Acid (98%)

  • Nitrating Agent: Fuming Nitric Acid (98%) + Oleum (20% free SO3)[1]

  • Quench: Crushed ice/water

Step-by-Step Methodology
  • Sulfation (Protection):

    • Charge a jacketed glass reactor with Pyrazole (1.0 eq).

    • Add Conc.[2] H2SO4 (2.1 eq) dropwise at T < 20°C .

    • Mechanistic Insight: This exothermic step forms the pyrazole sulfate salt. This salt is more stable against oxidative degradation than the free base.

    • Stir for 30 mins to ensure complete salt formation.

  • Nitration (The Critical Step):

    • Prepare a mixed acid solution of Fuming HNO3 (1.5 eq) and Oleum (3.0 eq).

    • CRITICAL SAFETY: Add the mixed acid to the pyrazole sulfate solution dropwise. Maintain internal temperature 20–30°C .

    • Note: Do not allow T > 50°C during addition. The induction period can lead to thermal runaway.

    • Once addition is complete, ramp temperature to 50°C and hold for 1.5 hours .

  • Quench & Isolation:

    • Cool reaction mass to 20°C.

    • Pour reaction mass slowly onto crushed ice (5x reaction volume).

    • Observation: A thick white precipitate (4-Nitropyrazole) will form immediately.

    • Filter the solid.[3] Wash with ice-cold water until filtrate is neutral (pH 6–7).

    • Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Expected Yield: 80–85% Purity: >98% (HPLC)

Protocol B: Regioselective Synthesis of 3-Nitropyrazoles

Target: 1-Aryl-3-nitro-5-substituted pyrazoles Challenge: Direct nitration is impossible for this isomer. Solution: [3+2] Cycloaddition of N-arylhydrazones with nitroolefins. This method provides exclusive regioselectivity.

Materials
  • Precursor A: N-arylhydrazone (derived from corresponding aldehyde + hydrazine)

  • Precursor B: Nitroolefin (e.g.,

    
    -nitrostyrene derivatives)
    
  • Catalyst/Base: Triethylamine (Et3N) or NCS/Base for chlorohydrazone formation.

Step-by-Step Methodology
  • In Situ Dipole Formation:

    • Dissolve N-arylhydrazone (1.0 eq) in DCM or THF.

    • Add N-Chlorosuccinimide (NCS, 1.1 eq) to generate the hydrazonoyl chloride intermediate. Stir 1h at RT.

    • Mechanistic Insight: This activates the hydrazone for base-mediated dehydrohalogenation to form the reactive nitrilimine dipole .

  • Cycloaddition:

    • Add the Nitroolefin (1.2 eq) to the reaction vessel.

    • Add Et3N (1.5 eq) dropwise over 30 mins.

    • Observation: A mild exotherm will occur. The nitrilimine undergoes a regioselective [3+2] cycloaddition with the nitroolefin.

    • Stir at reflux (DCM: 40°C) for 6–12 hours.

  • Aromatization:

    • In many cases, the intermediate pyrazoline spontaneously oxidizes to the pyrazole. If not, add an oxidant (e.g., DDQ or MnO2) to drive aromatization.

  • Workup:

    • Wash organic layer with water and brine.

    • Dry over MgSO4 and concentrate.

    • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 70–92% Regioselectivity: >95:5 (3-nitro isomer)

Safety & Process Engineering (Critical Parameters)

Nitration reactions are classified as Hazard Level 5 processes due to the risk of thermal runaway and secondary explosions.[4]

Thermal Hazard Mitigation

The decomposition energy of nitropyrazoles often exceeds 400 kJ/kg .[4]

  • Adiabatic Temperature Rise (

    
    ):  In Protocol A, the reaction is highly exothermic (-145 kJ/mol).
    
  • Control Strategy: Use a dosing-controlled semi-batch reactor or a Continuous Flow Microreactor .

  • Flow Chemistry Advantage: Using a microreactor (e.g., SiC or Hastelloy) prevents heat accumulation. Residence times can be reduced to minutes at higher temperatures (80°C) without runaway risk.

SafetyLogic Start Nitration Process Start TempCheck Monitor Internal Temp (Ti) Start->TempCheck Normal Ti < 50°C Continue Dosing TempCheck->Normal Warning Ti > 55°C Stop Dosing TempCheck->Warning Critical Ti > 70°C Emergency Quench TempCheck->Critical Warning->TempCheck Cooling Active QuenchTank Ice/Water Dump Tank (5x Volume) Critical->QuenchTank Valve Open

Figure 2: Safety logic control loop for batch nitration of pyrazoles.

Comparative Data Analysis

ParameterDirect Nitration (Standard)One-Pot Sulfation (Protocol A)Cyclocondensation (Protocol B)
Primary Isomer 4-Nitro4-Nitro3-Nitro (or 3,5-sub)
Yield 50–56%80–85% 70–90%
Reaction Temp 90°C (High Risk)50°C (Moderate)25–40°C (Mild)
Atom Economy HighHighModerate (Loss of HCl/H2)
Scalability Poor (Runaway risk)Good (with cooling)Excellent

References

  • Zhang, J., et al. (2018).[5] One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008).[6] Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.[6] Retrieved from [Link]

  • Gosselin, F., et al. (2006).[7] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270. Retrieved from [Link]

  • MDPI. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes. Retrieved from [Link]

Sources

Method

Application Note: Strategic Functionalization of the C-4 Position in 5-Methyl-1-(2-nitrophenyl)pyrazole

Executive Summary This guide details the strategic functionalization of 5-methyl-1-(2-nitrophenyl)pyrazole , a critical intermediate in the synthesis of fused tricyclic heterocycles such as pyrazolo[1,5-a]quinoxalines ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of 5-methyl-1-(2-nitrophenyl)pyrazole , a critical intermediate in the synthesis of fused tricyclic heterocycles such as pyrazolo[1,5-a]quinoxalines . While the pyrazole ring is inherently electron-rich, the presence of the ortho-nitro group on the N1-phenyl ring introduces unique steric and electronic constraints that must be managed during electrophilic aromatic substitution (EAS).

This document provides three validated protocols for C-4 functionalization:

  • Vilsmeier-Haack Formylation: The most versatile gateway for carbon-carbon bond extension.

  • Regioselective Bromination: Enabling palladium-catalyzed cross-coupling.

  • Reductive Cyclization Strategy: A high-value workflow leveraging the 2-nitro group to access fused tricyclic cores.

Strategic Analysis: Reactivity & Regiochemistry[1][2]

Electronic Landscape

The C-4 position of the pyrazole ring is the most nucleophilic site, analogous to the C-3 position in indole. However, two competing factors influence the reactivity of this specific substrate:

  • Activation: The C-5 methyl group provides weak inductive activation (+I), stabilizing the Wheland intermediate during EAS at C-4.[1]

  • Deactivation: The 1-(2-nitrophenyl) moiety is strongly electron-withdrawing. While the resonance deactivation is dampened by the steric twist (see below), the inductive effect (-I) raises the activation energy for electrophilic attack compared to 1-phenylpyrazole.

The "Ortho-Effect" (Steric Control)

The 2-nitro group creates significant steric clash with the pyrazole protons/substituents, forcing the phenyl ring to rotate out of coplanarity with the pyrazole ring.[1]

  • Consequence: This deconjugation prevents the full resonance withdrawal of the nitro group, actually preserving some nucleophilicity at C-4 compared to a planar para-nitro analog.[1]

  • Implication: Reaction times may need to be extended compared to simple pyrazoles, but harsh forcing conditions (which might reduce the nitro group) should be avoided.[1]

Visual Workflow

The following diagram outlines the divergent synthesis pathways starting from 5-methyl-1-(2-nitrophenyl)pyrazole.

G SM 5-Methyl-1-(2-nitrophenyl)pyrazole Vilsmeier Protocol 1: Vilsmeier-Haack SM->Vilsmeier POCl3, DMF 60-80°C Bromination Protocol 2: Bromination SM->Bromination NBS, DMF or Br2, AcOH Aldehyde 4-Formyl Derivative (CHO) Vilsmeier->Aldehyde Bromide 4-Bromo Derivative (Br) Bromination->Bromide Cyclization Protocol 3: Reductive Cyclization Aldehyde->Cyclization 1. Fe/AcOH (Nitro red.) 2. Intramolecular Condensation FusedSystem Pyrazolo[1,5-a]quinoxaline Scaffold Cyclization->FusedSystem

Caption: Divergent functionalization pathways. Protocol 3 represents the strategic value of the 2-nitro group for accessing tricyclic drugs.

Detailed Protocols

Protocol 1: Vilsmeier-Haack Formylation (C-4 Formylation)

Objective: Introduction of a formyl (-CHO) group at C-4.[2] Mechanism: Electrophilic attack by the chloroiminium ion (Vilsmeier reagent).

Reagents:

  • Substrate: 1.0 eq

  • 
     (Phosphorus oxychloride): 3.0 – 5.0 eq[1]
    
  • DMF (Dimethylformamide): 5.0 – 10.0 eq (Solvent/Reagent)

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under

    
    , cool anhydrous DMF to 0°C. Add 
    
    
    
    dropwise over 20 minutes. Caution: Exothermic. A white precipitate (Vilsmeier salt) may form.
  • Addition: Dissolve 5-methyl-1-(2-nitrophenyl)pyrazole in a minimum volume of DMF and add it to the Vilsmeier reagent at 0°C.

  • Reaction: Warm the mixture to Room Temperature (RT) for 30 minutes, then heat to 70–80°C for 4–6 hours.

    • Note: The electron-deficient nature of the N-aryl ring requires heating; RT is often insufficient for full conversion.

  • Quenching: Cool to RT. Pour the reaction mixture slowly onto crushed ice/water (approx. 5x reaction volume).

  • Hydrolysis: Neutralize carefully with saturated

    
     or 
    
    
    
    solution to pH 8–9. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
  • Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry.[2] If oil forms, extract with Ethyl Acetate (EtOAc).

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Expected Yield: 75–85%

Protocol 2: Regioselective Bromination

Objective: Synthesis of the 4-bromo derivative for Suzuki/Stille coupling.

Reagents:

  • Substrate: 1.0 eq

  • N-Bromosuccinimide (NBS): 1.1 eq

  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in ACN (0.1 M concentration).

  • Addition: Add NBS portion-wise at RT over 15 minutes.

    • Critical: Protect from light to prevent radical side reactions (benzylic bromination of the 5-methyl group).

  • Monitoring: Stir at RT. Reaction is typically fast (1–3 hours). Monitor by TLC (the bromide is usually less polar than the starting material).

  • Workup: Remove solvent under reduced pressure. Resuspend residue in water to dissolve succinimide. Filter the solid product.[2][3]

  • Purification: Recrystallization from Ethanol is usually sufficient.

Troubleshooting: If bromination at the 5-methyl group (benzylic) is observed, switch solvent to Glacial Acetic Acid and use


 (1.0 eq) with Sodium Acetate buffer.[1]
Protocol 3: Advanced Insight – Reductive Cyclization

Context: The true value of the 1-(2-nitrophenyl) group lies in its conversion to an amine, which can then attack the C-4 substituent to form a third ring.

Workflow:

  • Pre-requisite: Perform Protocol 1 to generate the 4-carbaldehyde .

  • Nitro Reduction: Treat the 4-formyl-1-(2-nitrophenyl)pyrazole with Iron powder (Fe) in Acetic Acid (

    
    ) or 
    
    
    
    in Ethanol.
    • Avoid: Catalytic hydrogenation (

      
      ) may reduce the aldehyde or the pyrazole double bond if not carefully controlled.
      
  • In-Situ Cyclization: The resulting 2-amino group spontaneously condenses with the C-4 aldehyde (intramolecular Schiff base formation) followed by oxidation or rearrangement depending on conditions, yielding the pyrazolo[1,5-a]quinoxaline core.[1]

Data Summary & Troubleshooting

ParameterVilsmeier-Haack (CHO)Bromination (Br)
Reagent

/ DMF
NBS or

Temperature 70–80°C (Required)20–25°C (RT)
Time 4–6 Hours1–3 Hours
Key Risk Incomplete hydrolysis of iminium saltRadical bromination of 5-Me
Mitigation Ensure pH > 8 during quench; stir longProtect from light; use polar solvent

Safety Note:

  • Nitro Compounds: Potentially explosive residues. Do not distill reaction mixtures to dryness if high temperatures are involved.

  • 
    :  Reacts violently with water. Quench extremely slowly into ice.
    

References

  • Vilsmeier-Haack Reaction on 1-Arylpyrazoles

    • Title: Synthesis of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluation of their antioxidant and anti-inflamm
    • Source: Semantic Scholar (2021).
    • URL:[Link][1][2][4][5][6]

  • Cyclization to Pyrazolo[1,5-a]quinoxalines

    • Title: Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions.[7]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • General Reactivity of 1-Nitrophenylpyrazoles

    • Title: 1-(2-Methyl-5-nitrophenyl)pyrazole | C10H9N3O2.[8]

    • Source: PubChem.[8]

    • URL:[Link][1]

  • Bromination Protocols for Pyrazoles

    • Title: Reactions of Phenyl-Substituted Heterocyclic Compounds: II.
    • Source: Canadian Journal of Chemistry.
    • URL:[Link][1]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 1-Aryl-5-Methylpyrazoles

This Application Note and Protocol guide details the Microwave-Assisted Synthesis of 1-Aryl-5-Methylpyrazoles . It is designed for researchers in medicinal chemistry and drug development, focusing on high-efficiency, reg...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the Microwave-Assisted Synthesis of 1-Aryl-5-Methylpyrazoles . It is designed for researchers in medicinal chemistry and drug development, focusing on high-efficiency, regioselective methodologies.[1][2]

Introduction & Scientific Rationale

The 1-aryl-5-methylpyrazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). Conventional synthesis via the Knorr condensation of aryl hydrazines with 1,3-dicarbonyl compounds often suffers from long reaction times (hours to days), harsh conditions, and—most critically—poor regioselectivity when using unsymmetrical diketones.[1][2]

Microwave-assisted organic synthesis (MAOS) overcomes these limitations by utilizing dielectric heating .[1] This mechanism couples directly with the reaction matrix, leading to:

  • Kinetic Acceleration: Rapid heating rates favor the formation of the kinetic product, often enabling reaction completion in minutes.

  • Enhanced Regioselectivity: Precise temperature control and solvent choice (e.g., fluorinated alcohols) can shift the equilibrium to favor the 5-methyl isomer over the 3-methyl isomer.

  • Green Chemistry: Protocols often utilize aqueous media, ethanol, or solvent-free conditions, reducing volatile organic compound (VOC) waste.[1][2]

Mechanistic Pathway & Regioselectivity

The formation of the pyrazole ring proceeds via a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. In unsymmetrical 1,3-diketones (e.g., benzoylacetone), two isomers are possible: 1-aryl-5-methyl-3-phenylpyrazole and 1-aryl-3-methyl-5-phenylpyrazole .[1]

  • Path A (Thermodynamic): Attack of the more nucleophilic terminal hydrazine (

    
    ) on the more reactive carbonyl (typically the methyl ketone) leads to the 3-methyl-5-aryl  isomer.
    
  • Path B (Target): To achieve the 5-methyl isomer, the reaction must be steered such that the internal hydrazine nitrogen (

    
    ) ends up adjacent to the methyl group, or the terminal amine attacks the aryl ketone. This is often challenging but can be influenced by microwave irradiation and solvent polarity.
    

ReactionMechanism Reactants Aryl Hydrazine (Ar-NH-NH2) + 1,3-Diketone (R-CO-CH2-CO-Me) Hydrazone_A Intermediate A (Hydrazone at Me-CO) Reactants->Hydrazone_A Fast Attack (Terminal NH2 -> Me-CO) Hydrazone_B Intermediate B (Hydrazone at R-CO) Reactants->Hydrazone_B Slow Attack (Terminal NH2 -> R-CO) Cyclization_A Cyclization (Ar-NH attacks R-CO) Hydrazone_A->Cyclization_A Cyclization_B Cyclization (NH2 attacks Me-CO) Hydrazone_B->Cyclization_B Prod_3Me Major Isomer (Often) 1-Aryl-3-methyl-5-R-pyrazole Cyclization_A->Prod_3Me - H2O Prod_5Me Target Isomer 1-Aryl-5-methyl-3-R-pyrazole Cyclization_B->Prod_5Me - H2O MW Microwave Irradiation (Accelerates Equilibration) MW->Reactants

Caption: Mechanistic bifurcation in the condensation of aryl hydrazines with unsymmetrical 1,3-diketones. Path B yields the target 5-methyl isomer.

Experimental Protocols

Protocol A: Solvent-Free Synthesis of 1-Aryl-3,5-Dimethylpyrazoles

Best for: High-throughput synthesis, green chemistry compliance, and symmetric diketones (e.g., acetylacetone).[1][2] Target: 1-Phenyl-3,5-dimethylpyrazole (and derivatives).[1][3]

Materials:

  • Aryl hydrazine hydrochloride (1.0 mmol)[2]

  • Acetylacetone (1.2 mmol)[2]

  • Basic Alumina (optional solid support) or neat[1][2]

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)[1][2]

Procedure:

  • Preparation: In a 10 mL microwave-compatible vessel, mix aryl hydrazine (1.0 mmol) and acetylacetone (1.2 mmol).

    • Note: If the hydrazine is a hydrochloride salt, add 1.0 mmol of sodium acetate or a drop of pyridine to neutralize.[2]

    • Green Option: For solid-phase synthesis, adsorb reactants onto 0.5 g of basic alumina and mix thoroughly.[1]

  • Irradiation: Seal the vessel. Program the microwave reactor:

    • Temperature: 120°C

    • Power: Dynamic (max 100 W)[1][2]

    • Hold Time: 2–5 minutes

    • Stirring: High

  • Workup:

    • Allow the vessel to cool to 50°C.

    • For neat reaction: The product often solidifies upon cooling. Recrystallize directly from ethanol/water (1:1).[2]

    • For solid support: Wash the alumina with ethyl acetate (

      
      ).[1][2] Filter and evaporate the solvent.
      
  • Validation: Check purity via TLC (Hexane:EtOAc 8:2). Expected yield: >90%.

Protocol B: Regioselective Synthesis of 1-Aryl-5-Methyl-3-Substituted Pyrazoles

Best for: Unsymmetrical diketones (e.g., Benzoylacetone) where the 5-methyl isomer is specifically required. Critical Insight: The use of fluorinated alcohols (TFE or HFIP) has been shown to dramatically improve regioselectivity by activating the carbonyls via hydrogen bonding, altering the electrophilicity balance.[2]

Materials:

  • Aryl hydrazine (1.0 mmol)[2]

  • 1-Phenyl-1,3-butanedione (Benzoylacetone) (1.0 mmol)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (control)[1][2]

  • Catalyst: Acetic acid (cat.[4] 1-2 drops)

Procedure:

  • Dissolution: Dissolve the aryl hydrazine and diketone in 2 mL of TFE in a microwave vial.

  • Irradiation:

    • Temperature: 100°C

    • Time: 10 minutes

    • Pressure Limit: 200 psi

  • Purification:

    • Evaporate the volatile TFE under reduced pressure.

    • The residue is often a mixture. The 5-methyl isomer (target) and 3-methyl isomer can be separated by flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Note: In TFE, the ratio of 5-methyl:3-methyl is often improved compared to ethanol.

  • Characterization (Critical):

    • 1H NMR: The methyl group signal for the 5-methyl isomer typically appears upfield (lower ppm, ~2.3 ppm) compared to the 3-methyl isomer (~2.4-2.5 ppm) due to shielding by the N-aryl ring.

    • NOE: Perform 1D-NOE experiments. Irradiation of the methyl signal will show enhancement of the N-Aryl ortho-protons in the 5-methyl isomer.

Data Comparison: Microwave vs. Conventional

The following table summarizes the efficiency gains observed in the synthesis of 1-phenyl-3,5-dimethylpyrazole.

ParameterConventional Reflux (Ethanol)Microwave-Assisted (Solvent-Free)Improvement Factor
Reaction Time 2 – 4 Hours2 – 5 Minutes~60x Faster
Yield 75 – 85%92 – 98%+15% Yield
Solvent Usage 20–50 mL/gNone (or <2 mL)Green Profile
Purity (Crude) Requires ChromatographyOften Pure after RecrystallizationWorkflow Efficiency

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or decomposition.Increase Temp by 10°C; Check hydrazine stability (oxidizes over time).
Regioisomer Mixture Thermodynamic equilibration.[1]Switch solvent to TFE (Protocol B) or lower temp/increase time.[2]
Oiling Out Product melting point < Reaction Temp.Cool reaction mixture on ice to induce crystallization; scratch glass side.
Vessel Overpressure Evolution of

or solvent vapor.
Use a vessel with a higher pressure rating; reduce scale; ensure headspace.

References

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Source: Journal of Visualized Experiments (JoVE), 2019.[1][2] URL:[Link]

  • Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]. Source: PubMed Central (PMC).[2] URL:[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (Cited via CONICET/ACS). URL:[Link][2]

  • Microwave-Assisted Synthesis of Pyrazoles - A Review. Source: DergiPark / European Journal of Science and Technology. URL:[Link][2]

  • Regioselective Synthesis of 1-Aryl-3,4-substituted-5-(methylthio)pyrazoles. Source: The Journal of Organic Chemistry. URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Separation of 3-Methyl and 5-Methyl Pyrazole Regioisomers

⚠️ Critical Scientific Disclaimer: The "Zero-Step" Check Before proceeding, we must address the most common source of confusion regarding this topic. Are you trying to separate unsubstituted 3-methylpyrazole from 5-methy...

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Critical Scientific Disclaimer: The "Zero-Step" Check

Before proceeding, we must address the most common source of confusion regarding this topic.

Are you trying to separate unsubstituted 3-methylpyrazole from 5-methylpyrazole?

  • If YES: Stop immediately. In solution, 3-methylpyrazole and 5-methylpyrazole are tautomers of the same compound (3(5)-methylpyrazole).[1] They exist in rapid equilibrium via proton transfer between the ring nitrogens. You cannot separate them by standard column chromatography because they constantly interconvert.

  • If NO (You have N-alkylated products): Proceed. Once the nitrogen is substituted (e.g., N-methyl, N-benzyl), the tautomerism is locked, creating distinct, separable 1,3- and 1,5-regioisomers .

This guide addresses the separation of these


-substituted regioisomers .

Module 1: The Core Challenge (FAQ)

Q: Why are these isomers so difficult to separate?

A: The separation is challenging due to structural similarity and dipole moment proximity .

  • 1,3-isomer: The substituents are separated by a nitrogen atom. The molecule is generally more planar and has a more exposed lone pair, often resulting in higher polarity and stronger interaction with silica.

  • 1,5-isomer: The substituents are adjacent. Steric clash between the

    
    -group and the 
    
    
    
    -methyl group can twist the bond, slightly shielding the nitrogen lone pair. This usually makes the 1,5-isomer less polar (elutes first) and more volatile.
Q: My peaks are tailing badly. Is my column overloaded?

A: Likely not. Pyrazoles are basic heterocycles. The nitrogen lone pair interacts strongly with the acidic silanols (


) on the silica gel surface, causing "streaking" or tailing.
  • Fix: You must add a basic modifier (Triethylamine or Ammonia) to your mobile phase to cap these silanols.

Module 2: Identification Strategy (The "Which is Which?" Problem)

You cannot rely solely on elution order, as it can flip depending on the


-substituent (e.g., Methyl vs. Trityl). You need definitive spectroscopic proof.
The Gold Standard: 1D NOE or 2D NOESY NMR

Nuclear Overhauser Effect (NOE) spectroscopy is the only reliable way to distinguish the isomers without X-ray crystallography.

Feature1,5-Isomer (Adjacent)1,3-Isomer (Separated)
Structure Groups are close in space.Groups are distant.
NOE Signal Strong enhancement between

-substituent protons and

-Methyl protons.
No enhancement (or negligible) between

-substituent and

-Methyl.
Elution (General) Usually Faster (Lower

)
Usually Slower (Higher

)

Senior Scientist Note: Always perform the NOE experiment on the crude mixture if possible, or on the first clean fraction you isolate, to establish the elution order for your specific substrate.

Module 3: Visualization of the Problem

The following diagram illustrates the tautomerism trap and the subsequent separation logic for alkylated products.

PyrazoleSeparation cluster_0 Starting Material (The Trap) cluster_1 Reaction: N-Alkylation (e.g., Me-I, Base) cluster_2 Separable Regioisomers Tautomer 3(5)-Methylpyrazole (Rapid Equilibrium) CANNOT SEPARATE Reaction N-Alkylation Tautomer->Reaction Reagents Added Isomer15 1,5-Isomer (Steric Clash) Less Polar (Usually) Reaction->Isomer15 Kinetic/Thermo Mix Isomer13 1,3-Isomer (Steric Freedom) More Polar (Usually) Reaction->Isomer13 Analysis Analysis: NOESY NMR (Critical Step) Isomer15->Analysis Isomer13->Analysis

Figure 1: Workflow distinguishing the inseparable tautomeric starting material from the separable N-alkylated regioisomers.

Module 4: Standard Operating Procedure (SOP)

Protocol: Flash Chromatography Separation

Objective: Separate


-alkyl-3-methylpyrazole from 

-alkyl-5-methylpyrazole.
1. Mobile Phase Preparation

Do not use straight Hexane/Ethyl Acetate. The basicity of the pyrazole requires a modifier.

  • Base Solvent: Hexane (or Heptane) / Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA) or 1% Methanolic Ammonia.

  • Recipe: Add 1% TEA to the total mobile phase volume.

    • Example: For 1L of 80:20 Hex/EtOAc, mix 800mL Hexane + 200mL EtOAc + 10mL TEA.

2. Column Selection
  • Stationary Phase: High-performance spherical silica (20–40 µm) is preferred over irregular silica (40–63 µm) for difficult separations.

  • Loading: Liquid loading is risky if the isomers are close. Use Dry Loading .

    • Dissolve crude in minimal DCM.

    • Add Celite or Silica (1:2 ratio).

    • Rotovap to dryness.

    • Load the powder onto the column.[2]

3. Gradient Strategy

Isocratic elution often works best for close isomers to maximize residence time and resolution.

  • TLC Scouting: Find the solvent ratio where the two spots have

    
     values between 0.2 and 0.35. Let's say this is 30% EtOAc.
    
  • Column Gradient:

    • 0–5 CV (Column Volumes): 10% EtOAc (with 1% TEA).

    • 5–15 CV: Ramp to the "Scouting %" (e.g., 30% EtOAc).

    • 15–30 CV: Hold Isocratic at the scouting percentage. This is where separation happens.[1][3]

Module 5: Troubleshooting Table

IssueDiagnosisCorrective Action
Co-elution

on TLC.
Switch Solvent Selectivity. Move from Hex/EtOAc to Toluene/Acetone or DCM/MeOH . Toluene often provides better

selectivity for aromatic isomers.
Streaking/Tailing Silanol interaction.Increase TEA concentration to 2%. Alternatively, use amine-functionalized silica cartridges if available.
Sample Decomposition Acid sensitivity.Pyrazoles are generally stable, but if using chlorinated solvents (DCM/CHCl3), ensure they are neutralized. Avoid acidic modifiers (Acetic Acid).
Cannot see spots Weak UV absorption.Pyrazoles absorb UV (254 nm), but small alkyl derivatives can be weak. Use Iodine Stain or KMnO4 dip for better visualization.

References

  • Tautomerism of Pyrazoles: Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.

  • NOE Identification: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (See Chapter 9 for NOE applications in regioisomer determination).

  • Separation of Dimethylpyrazoles: Rusak, V. V., et al. (2015).[3] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures.[3] Coke and Chemistry, 58(7), 276–281.[3] (Discusses boiling point differences and rectification).

  • Regioselectivity of Alkylation: Catalan, J., et al. (1983). Basicity and N-alkylation of pyrazoles. Journal of the American Chemical Society, 105(13).

Sources

Optimization

Improving yield of 5-methyl-1-(2-nitrophenyl)-1H-pyrazole cyclization

The following is a comprehensive technical support guide designed for researchers encountering difficulties with the synthesis of 5-methyl-1-(2-nitrophenyl)-1H-pyrazole . Topic: Yield & Regioselectivity Improvement for 5...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide designed for researchers encountering difficulties with the synthesis of 5-methyl-1-(2-nitrophenyl)-1H-pyrazole .

Topic: Yield & Regioselectivity Improvement for 5-methyl-1-(2-nitrophenyl)-1H-pyrazole Ticket ID: PYR-NO2-005 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Hub (Triage Phase)

Before altering your protocol, identify your specific failure mode using the table below. The presence of the ortho-nitro group introduces unique steric and electronic challenges that do not exist in simple phenylhydrazine reactions.

SymptomProbable CauseDiagnostic Check
Wrong Isomer (Major Product is 3-Methyl) Thermodynamic equilibration. The system reverted to the sterically less hindered 3-methyl isomer.1H NMR: Check methyl singlet. 5-Me is often shielded (~2.3 ppm) vs 3-Me (~2.4 ppm). NOE: 5-Me shows NOE with pyrazole H4; 3-Me does not.
Low Yield (<30%) / Unreacted Hydrazine Steric inhibition of ring closure. The ortho-nitro group physically blocks the N1-nitrogen from attacking the ketone.TLC shows spots for hydrazone intermediate but no cyclized product.
Tar / Decomposition Oxidative degradation of hydrazine or polymerization of the aldehyde precursor.Reaction mixture turns black/viscous immediately upon acid addition.
Mixture of Isomers (approx. 1:1) Lack of regiocontrol during initial nucleophilic attack.1H NMR shows two distinct methyl singlets.

The Core Challenge: The "Ortho-Nitro/5-Methyl" Clash

To solve this, you must understand the mechanism. You are fighting two opposing forces:

  • Kinetic Preference (Favors 5-Me): The terminal amino group (

    
    ) of the hydrazine is the best nucleophile and naturally attacks the most reactive carbonyl (the aldehyde equivalent) first. This leads to the 5-methyl  isomer.[1]
    
  • Thermodynamic Penalty (Favors 3-Me): The desired 5-methyl isomer forces the methyl group into a direct steric clash with the bulky ortho-nitro group. The system "wants" to equilibrate to the 3-methyl isomer to relieve this strain.

The Goal: You must lock the reaction under Kinetic Control . You need the ring to close before the intermediate hydrazone can hydrolyze and rearrange.

Mechanism & Failure Pathways (Visualization)

G Start Reagents: 2-Nitrophenylhydrazine + 4,4-Dimethoxy-2-butanone PathA Path A (Kinetic) Term-NH2 attacks Aldehyde Start->PathA Fast (Low Temp) PathB Path B (Thermodynamic) Term-NH2 attacks Ketone Start->PathB Slow HydrazoneA Intermediate A: Aldehyde-Hydrazone PathA->HydrazoneA HydrazoneB Intermediate B: Ketone-Hydrazone PathB->HydrazoneB Barrier STERIC BARRIER (2-NO2 vs Methyl) HydrazoneA->Barrier Cyclization Attempt Prod3 impurity: 3-Methyl Isomer (Thermodynamic Product) HydrazoneB->Prod3 Easy Cyclization Barrier->PathB Reversion/Equilibration Prod5 Target: 5-Methyl Isomer (Kinetic Product) Barrier->Prod5 High Energy Input (Microwave/Acid)

Caption: Kinetic vs. Thermodynamic pathways. To get the 5-methyl target, one must overcome the steric barrier without allowing reversion to Path B.

Optimized Protocols (The Solutions)

Do not use standard ethanol reflux methods; they promote equilibration to the 3-methyl isomer. Choose one of the following advanced protocols.

Protocol A: The TFE/TFA Method (High Regioselectivity)

Best for: Ensuring the 5-methyl isomer is formed exclusively. This method utilizes 2,2,2-Trifluoroethanol (TFE) as a solvent. TFE is slightly acidic and strongly hydrogen-bond donating, which stabilizes the specific hydrazone intermediate required for 5-methyl formation and prevents it from equilibrating.

  • Reagents:

    • 2-Nitrophenylhydrazine (1.0 equiv)

    • 4,4-Dimethoxy-2-butanone (1.1 equiv) [Acetylacetaldehyde dimethyl acetal]

    • Solvent: TFE (2,2,2-Trifluoroethanol) [0.5 M concentration]

    • Catalyst: Trifluoroacetic acid (TFA) (10 mol%)

  • Procedure:

    • Dissolve hydrazine in TFE at 0°C (Ice bath). Crucial: Keep cold to favor kinetic attack.

    • Add the acetal dropwise.

    • Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT).

    • Add TFA (10 mol%).

    • Stir at RT for 2-4 hours. Monitor by TLC.[2]

    • Workup: Remove solvent under reduced pressure.[3] Neutralize with sat. NaHCO3. Extract with DCM.

  • Why it works: TFE/TFA promotes the attack on the acetal (aldehyde equivalent) and accelerates the cyclization at lower temperatures, preventing the thermal energy required to revert to the 3-methyl pathway.

Protocol B: Microwave-Assisted Cyclization (High Yield)

Best for: Pushing the reaction to completion despite steric hindrance. If Protocol A yields the correct isomer but in low quantity, the steric bulk of the 2-nitro group is preventing the final ring closure. Microwave irradiation provides the localized energy needed to overcome this barrier instantly.

  • Reagents:

    • 2-Nitrophenylhydrazine (1.0 equiv)

    • 4,4-Dimethoxy-2-butanone (1.2 equiv)

    • Solvent: Ethanol/Water (3:1 ratio) or pure Acetic Acid.

    • Catalyst: Conc. HCl (1-2 drops) or use Acetic Acid as solvent.

  • Procedure:

    • Mix reagents in a microwave-safe vial.

    • Irradiate at 120°C - 140°C for 10-20 minutes .

    • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with cold water.

  • Why it works: The rapid heating profile bypasses the slow equilibrium phase. It forces the kinetically formed hydrazone to cyclize immediately, "locking in" the 5-methyl structure before it can isomerize.

Troubleshooting Workflow (Decision Tree)

DecisionTree Start Start: Analyze Crude NMR IsomerCheck Is the 5-Me isomer dominant? Start->IsomerCheck YieldCheck Is Yield > 50%? IsomerCheck->YieldCheck Yes WrongIsomer Issue: 3-Me is Major. Cause: Thermodynamic Equilibration. IsomerCheck->WrongIsomer No Success Protocol Validated. Proceed to Purification. YieldCheck->Success Yes LowYield Issue: Low Conversion. Cause: Steric Hindrance (2-NO2). YieldCheck->LowYield No FixIsomer Action: Switch to Protocol A (TFE/TFA). Lower Reaction Temp. WrongIsomer->FixIsomer FixYield Action: Switch to Protocol B (Microwave). Increase Temp/Acid Concentration. LowYield->FixYield

Caption: Step-by-step logic to select the correct optimization strategy based on crude data.

Frequently Asked Questions (FAQ)

Q: Can I use Acetylacetone instead of the acetal? A: No. Reaction with acetylacetone (a symmetric diketone) will yield 3,5-dimethyl-1-(2-nitrophenyl)pyrazole . If you strictly need the 5-methyl (with a proton at position 3), you must use a formyl-acetone equivalent like 4,4-dimethoxy-2-butanone.

Q: Why does the 2-nitro group lower the yield so much compared to phenylhydrazine? A: Two reasons:

  • Electronic: The nitro group is strongly electron-withdrawing, reducing the nucleophilicity of the hydrazine nitrogens.

  • Steric: The ortho-nitro group is bulky. In the 5-methyl isomer, the methyl group and the nitro group are forced into proximity. This creates a high energy barrier for the ring-closing step (

    
    -attack on the ketone).
    

Q: My product is an oil, but literature says it should be a solid. What happened? A: You likely have a mixture of regioisomers (3-Me and 5-Me). Pure isomers crystallize easily; mixtures often remain oils due to melting point depression. Run a column chromatography (Hexane/EtOAc) or recrystallize from Ethanol/Water to separate them.

Q: Can I use a one-pot synthesis with an enaminone? A: Yes. Reacting 2-nitrophenylhydrazine with 1-(dimethylamino)but-1-en-3-one is often more regioselective than using the acetal. The dimethylamino group acts as a distinct leaving group, directing the initial attack more reliably to the "aldehyde" end.

References

  • Regioselective Synthesis Strategy (TFE/TFA Method): Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. [Link] (Note: While focused on nitroolefins, this paper establishes the TFE/TFA solvent system as the gold standard for controlling pyrazole regiochemistry).

  • Microwave Assisted Synthesis: Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019).[5] Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896.[5] [Link] (Demonstrates the efficacy of microwave heating in overcoming steric barriers in aryl-pyrazole synthesis).

  • General Mechanism & Regiochemistry: Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1-(2-nitrophenyl)pyrazole reactions

Topic: Overcoming Steric Hindrance in 1-(2-Nitrophenyl)pyrazole Reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Ticket ID: NP-PY...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 1-(2-Nitrophenyl)pyrazole Reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Ticket ID: NP-PYR-STERIC-001 Subject: Overcoming Steric and Electronic Barriers in 1-(2-Nitrophenyl)pyrazole Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Twist" Problem

Welcome to the technical guide for handling 1-(2-nitrophenyl)pyrazole. If you are accessing this module, you are likely encountering low yields or unexpected byproducts.

The core issue with this scaffold is the ortho-nitro effect . The steric bulk of the nitro group at the 2-position of the phenyl ring forces the pyrazole and phenyl rings out of coplanarity (a twist angle often exceeding 40-50°). This "twist" decouples the


-systems and creates a steric wall that hinders:
  • N-Arylation: Forming the C-N bond between the pyrazole and the nitrobenzene.

  • C-H Activation: Metal catalysts (Ru, Rh) struggle to coordinate to the pyrazole nitrogen due to steric blocking.

  • Reductive Stability: The proximity of the nitro group to the pyrazole C-5 position invites unwanted cyclization (Indazole formation).

This guide provides self-validating protocols to overcome these barriers.

Module 1: Scaffold Construction (N-Arylation)

User Issue: "I cannot synthesize 1-(2-nitrophenyl)pyrazole via standard Ullmann coupling. Yields are <20%."

Root Cause Analysis

Standard copper-catalyzed Ullmann conditions (CuI,


, DMF) are sensitive to steric hindrance on the aryl halide. The o-nitro group crowds the oxidative addition site and destabilizes the reductive elimination transition state.
Troubleshooting Protocol

Switch from "Standard Ullmann" to a Ligand-Accelerated Buchwald-Hartwig System . Palladium allows for more bulky substrates if the correct ligand is employed to widen the bite angle and facilitate reductive elimination.

Recommended Protocol: Pd-Catalyzed Cross-Coupling
  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2.
    
  • Ligand: tBuXPhos or JackiePhos . These bulky biaryl phosphine ligands are specifically designed to shield the metal center while forcing reductive elimination in sterically congested systems.

  • Base:

    
     (anhydrous). Avoid strong alkoxides (
    
    
    
    ) which may trigger nucleophilic attack on the nitro group.
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Temperature: 100–110 °C.

Validation Step: If conversion is low after 4 hours, add 10 mol% pivalic acid . Pivalic acid acts as a proton shuttle (CMD mechanism assistance) even in Pd-catalysis, often stabilizing the transition state for hindered N-arylations.

Alternative: Microwave-Assisted Nucleophilic Substitution (

)

If using 1-fluoro-2-nitrobenzene (highly activated), you can bypass metal catalysis.

  • Reagents: Pyrazole (1.2 equiv),

    
     (2.0 equiv).
    
  • Conditions: DMF, Microwave irradiation at 150 °C for 30 mins.

  • Why it works: The high dielectric heating of DMF overcomes the activation energy barrier imposed by the steric repulsion of the nitro group.

Module 2: Functionalizing the Scaffold (C-H Activation)

User Issue: "Ruthenium-catalyzed C-H activation at the pyrazole C-5 position is failing or regioselective for the wrong position."

Root Cause Analysis

In standard C-H activation, the pyrazole nitrogen acts as the Directing Group (DG). However, the o-nitro group twists the phenyl ring, creating a "steric umbrella" that blocks the metal center from approaching the C-5 proton.

The Solution: Carboxylate-Assisted Ruthenium Catalysis

You must use a catalyst system that operates via a Concerted Metallation-Deprotonation (CMD) pathway with a small, agile carboxylate ligand.

Optimized Protocol (Ackermann Conditions)
  • Catalyst:

    
     (5 mol%).
    
  • Crucial Additive: 1-Adamantanecarboxylic acid (

    
    )  or Mesitylic acid  (30 mol%).
    
    • Mechanistic Insight: The bulky carboxylate prevents catalyst aggregation but, more importantly, the carboxylate oxygen acts as an intramolecular base, deprotonating the C-5 position while the metal is coordinated. This bypasses the need for close steric approach required by electrophilic mechanisms.

  • Electrophile: Aryl bromide or alkyl bromide.

  • Solvent: 1,4-Dioxane or Toluene.

Visualization of the Steric Challenge:

CH_Activation_Sterics cluster_0 Steric Blockade cluster_1 The Solution (CMD) Nitro o-Nitro Group (Steric Bulk) Twist Phenyl-Pyrazole Twist (~50°) Nitro->Twist Causes Metal Ru(II) Center Twist->Metal Blocks Approach to C-5 Carboxylate Carboxylate Ligand (AdCO2H) Metal->Carboxylate Ligand Exchange CMD Concerted Metallation Deprotonation Carboxylate->CMD Enables Success C-5 Functionalization CMD->Success Bypasses Sterics

Caption: The o-nitro group induces a twist that blocks standard metalation. Carboxylate ligands (CMD mechanism) extend the catalyst's reach, enabling C-5 activation.

Module 3: The Indazole Trap (Reduction Troubleshooting)

User Issue: "I tried to reduce the nitro group to an amine, but I isolated a cyclized indazole or pyrazolo-fused product."

Mechanism of Failure

The reduction of the nitro group proceeds through a nitroso and hydroxylamine intermediate. If the reduction is slow or performed with deoxygenating agents (like phosphites), a nitrene (or nitrenoid) species forms. This highly reactive species attacks the pyrazole nitrogen (N-2) or C-5, leading to cyclization (Cadogan-type reaction).

Decision Matrix: Controlling the Fate of the Nitro Group
GoalRecommended ReagentMechanismRisk of Cyclization
Aniline Formation (No Cyclization)

(1 atm), Pd/C, MeOH
Catalytic HydrogenationLow (Rapid reduction bypasses nitrene)
Aniline Formation (Chemoselective)

powder,

, EtOH/H2O
Single Electron TransferVery Low (Mild, avoids thermal cyclization)
Indazole Formation (Cyclization)

(Triethyl phosphite), reflux
Deoxygenation / Nitrene InsertionHigh (Desired pathway)
Pyrazolo-Quinazoline (Fused Ring)

(Dithionite) + Aldehyde
Reductive condensationHigh (Tandem reaction)
Protocol: Selective Reduction to 1-(2-Aminophenyl)pyrazole

To ensure no cyclization occurs:

  • Dissolve 1-(2-nitrophenyl)pyrazole in Ethanol/Water (3:1).

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Heat to 70 °C for 2 hours.

  • Filter hot through Celite.

  • Why this works: Iron reduction proceeds via surface-mediated electron transfer, which does not generate the free singlet nitrene species required for the Cadogan cyclization into the pyrazole ring.

FAQ: Frequently Asked Questions

Q1: Can I use the pyrazole as a directing group for functionalizing the phenyl ring? A: Yes, but only at the meta position relative to the nitro group is difficult. The ortho position (between the pyrazole and nitro) is sterically inaccessible. Ru-catalyzed alkylation usually occurs at the ortho position away from the nitro group (the 6-position of the phenyl ring), provided the pyrazole nitrogen can coordinate.

Q2: Why does my NMR show broad peaks? A: This is a hallmark of the steric twist. The rotation around the N-C(phenyl) bond is restricted (atropisomerism-like behavior) due to the o-nitro group. Running the NMR at high temperature (50-60 °C in DMSO-


) usually sharpens the signals by speeding up the rotation.

Q3: Is the N-N bond stable? A: Generally, yes. However, under strong oxidative conditions (e.g., during certain C-H activation protocols using


 oxidants), the twisted conformation weakens the N-N bond orbital overlap, making it slightly more susceptible to cleavage than in planar N-aryl pyrazoles.

References

  • Ackermann, L. (2011).[1][2] "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Cadogan, J. I. G. (1965). "Oxidation of tervalent nitrogen compounds with diethyl azodicarboxylate." Journal of the Chemical Society, 4272-4275. (Foundational text on nitrene cyclization mechanisms). Link

  • Nanduri, S., et al. (2013). "Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite." Organic & Biomolecular Chemistry, 11, 1234-1245. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-methyl-1-(2-nitrophenyl)-1H-pyrazole

Comparative Analysis Guide: Structural Elucidation of 5-methyl-1-(2-nitrophenyl)-1H-pyrazole via 1H NMR Executive Summary In medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and COX-2 inh...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis Guide: Structural Elucidation of 5-methyl-1-(2-nitrophenyl)-1H-pyrazole via 1H NMR

Executive Summary

In medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and COX-2 inhibitors, the pyrazole scaffold is ubiquitous. However, the synthesis of N-aryl pyrazoles via the condensation of hydrazines with 1,3-dicarbonyl equivalents frequently yields a mixture of regioisomers: the target 1,5-isomer and the alternative 1,3-isomer .

This guide provides a technical comparison of the 1H NMR spectral characteristics of 5-methyl-1-(2-nitrophenyl)-1H-pyrazole against its regioisomer. We establish a definitive analytical workflow to distinguish these isomers, utilizing chemical shift analysis and Nuclear Overhauser Effect (NOE) experiments as the self-validating standard.

The Regioselectivity Challenge

The reaction between 2-nitrophenylhydrazine and a nonsymmetrical 1,3-dicarbonyl derivative (e.g., 4,4-dimethoxy-2-butanone) is governed by electronic and steric factors. The "Alternative" in this context is the 3-methyl-1-(2-nitrophenyl)-1H-pyrazole byproduct. Distinguishing these two is critical because their biological activities differ drastically.

Mechanistic Pathway & Isomer Generation

The following diagram illustrates the bifurcation point in synthesis that necessitates this analytical guide.

Regioselectivity Hydrazine 2-Nitrophenylhydrazine Intermediate Hydrazone Intermediate Hydrazine->Intermediate Dicarbonyl 1,3-Dicarbonyl Equivalent (e.g., Acetylacetaldehyde DMA) Dicarbonyl->Intermediate Target TARGET: 1,5-Isomer (5-methyl-1-(2-nitrophenyl)) Intermediate->Target Cyclization Path A (Sterically Hindered) Alternative ALTERNATIVE: 1,3-Isomer (3-methyl-1-(2-nitrophenyl)) Intermediate->Alternative Cyclization Path B (Sterically Favored)

Figure 1: Divergent synthesis pathways yielding the target 1,5-isomer and the 1,3-alternative.

Comparative Spectral Analysis: 1,5-Isomer vs. 1,3-Isomer

The primary distinction lies in the environment of the methyl group and the pyrazole ring protons. In the 5-methyl isomer , the methyl group is spatially proximal to the ortho-nitroaryl ring.

Theoretical Grounding: The Anisotropic Shielding Effect

Due to the steric bulk of the ortho-nitro group, the N-phenyl ring is forced out of coplanarity with the pyrazole ring. This conformation places the 5-methyl group within the shielding cone of the phenyl ring current, often resulting in an upfield shift compared to the 1,3-isomer, where the methyl group is distal [1].

Data Comparison Table (CDCl3, 400 MHz)

Note: Values are representative ranges based on substituted 1-arylpyrazole literature standards.

FeatureTarget: 5-Methyl-1-(2-nitrophenyl)Alternative: 3-Methyl-1-(2-nitrophenyl)Diagnostic Significance
Methyl (

)

2.10 – 2.25 ppm

2.35 – 2.45 ppm
High. The 5-Me is shielded by the twisted aryl ring.
Pyrazole H4

6.00 – 6.20 ppm (d or s)

6.00 – 6.20 ppm (d or s)
Low. Similar environment.
Pyrazole H3/H5 H3:

7.50 – 7.60 ppm
H5:

7.70 – 7.90 ppm
Medium. H5 (in 1,3-isomer) is deshielded by the aryl ring.
Coupling (

)

Hz

Hz
Medium. Pyrazole coupling constants vary slightly.
Aryl Protons Multiplet 7.4 – 8.2 ppmMultiplet 7.4 – 8.2 ppmLow. Dominated by Nitro group effects.

Experimental Protocol: The Self-Validating Workflow

To ensure authoritative identification, one cannot rely solely on 1D chemical shifts due to solvent-dependent variations. The following protocol integrates 1D 1H NMR with 1D NOE (Nuclear Overhauser Effect) difference spectroscopy for definitive structural proof.

Reagents and Setup
  • Solvent: Deuterated Chloroform (

    
    ) is preferred over DMSO-
    
    
    
    for this specific analysis to prevent solvent viscosity from broadening the NOE signals.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

Step-by-Step Methodology
  • Standard 1D Acquisition:

    • Pulse Sequence:zg30 (30° excitation pulse).

    • Relaxation Delay (D1): Set to

      
       (typically 2-3 seconds) to ensure accurate integration of the methyl protons.
      
    • Scans: 16 scans are sufficient for this concentration.

    • Processing: Apply exponential multiplication (LB = 0.3 Hz) and phase correct manually.

  • The Validation Step: 1D Selective NOE:

    • Objective: Irradiate the Methyl signal and observe enhancements in the aromatic region.

    • Logic:

      • If 1,5-isomer (Target): Irradiating the 5-Me group will show NOE enhancement of the ortho-aryl protons (specifically H-6 of the nitrophenyl ring).

      • If 1,3-isomer (Alternative): Irradiating the 3-Me group will show NOE enhancement of the Pyrazole H4 proton, but zero enhancement of the aryl protons.

    • Pulse Sequence:selnogp (Selective NOE with gradients).

    • Mixing Time: 500 ms.

Analytical Logic Flow

The following diagram details the decision matrix for assigning the structure based on experimental data.

NMR_Workflow Start Sample in CDCl3 Run1D Run Standard 1H NMR Start->Run1D CheckMe Analyze Methyl Shift Run1D->CheckMe RunNOE Run Selective NOE (Irradiate Methyl) CheckMe->RunNOE Ambiguous Shift? ResultA NOE Observed on Aryl Protons RunNOE->ResultA ResultB NOE Observed on Pyrazole H4 Only RunNOE->ResultB ConclA CONFIRMED: 5-Methyl-1-(2-nitrophenyl) (1,5-Isomer) ResultA->ConclA ConclB IDENTIFIED: 3-Methyl-1-(2-nitrophenyl) (1,3-Isomer) ResultB->ConclB

Figure 2: Decision tree for structural assignment using 1H NMR and NOE.

Detailed Spectral Interpretation

The Aromatic Region (7.4 – 8.2 ppm)

The 2-nitrophenyl group creates a complex splitting pattern.

  • H-3 (Aryl): The proton adjacent to the nitro group will be the most deshielded (downfield, ~8.0-8.2 ppm), appearing as a doublet of doublets (dd).

  • H-6 (Aryl): The proton adjacent to the pyrazole nitrogen. In the 5-methyl isomer , this proton is spatially crowded by the methyl group. This steric compression can lead to line broadening or slight shift variations compared to the 1,3-isomer [2].

The Pyrazole Protons
  • 5-Methyl Isomer: Contains H3 and H4. H3 is generally more downfield than H4 due to the proximity to the electronegative nitrogen N2.

  • 3-Methyl Isomer: Contains H4 and H5. H5 is significantly deshielded because it sits adjacent to N1 and the aryl ring. If you see a singlet or doublet > 7.7 ppm that correlates (via HSQC) to the carbon next to nitrogen, you likely have the 1,3-isomer (the alternative).

Conclusion

While the synthesis of 5-methyl-1-(2-nitrophenyl)-1H-pyrazole is prone to regiochemical ambiguity, the 1,5-isomer can be reliably distinguished from the 1,3-alternative by:

  • Upfield shift of the methyl group (~2.2 ppm vs 2.4 ppm) due to aryl ring shielding.

  • NOE enhancement between the methyl group and the phenyl ring protons (specifically the ortho-proton).

Researchers should prioritize the NOE experiment as the "Trustworthiness" check, as chemical shifts can drift with concentration and temperature.

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Elsevier.

  • Lynch, M. A., et al. (1998). Regioselectivity in the synthesis of 1-aryl-3,5-dimethylpyrazoles. Canadian Journal of Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: NOE Experiments).

Comparative

Comparative Guide: Crystal Structure &amp; XRD Analysis of 1-(2-nitrophenyl)pyrazoles

Executive Summary This technical guide provides a structural analysis of 1-(2-nitrophenyl)pyrazoles , a critical scaffold in the synthesis of indazoles (via Cadogan cyclization) and kinase inhibitors. Unlike their para-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural analysis of 1-(2-nitrophenyl)pyrazoles , a critical scaffold in the synthesis of indazoles (via Cadogan cyclization) and kinase inhibitors. Unlike their para-substituted counterparts, ortho-nitro derivatives exhibit a defining steric twist that disrupts planarity, alters solubility profiles, and dictates unique crystal packing motifs. This guide compares the structural metrics of the ortho-nitro series against para-nitro and unsubstituted alternatives, supported by experimental protocols and diffraction data.

Part 1: Structural Comparative Analysis

The crystallographic behavior of


-aryl pyrazoles is governed by the dihedral angle (

) between the pyrazole ring and the phenyl ring. This angle is the primary differentiator between the 1-(2-nitrophenyl) class and its alternatives.
The Steric Twist Mechanism

In 1-(2-nitrophenyl)pyrazole , the nitro group at the ortho position creates a significant steric clash with the lone pair of the pyrazole nitrogen (


) and the adjacent C-H bond. To relieve this strain, the molecule rotates around the 

bond.
  • 1-(2-nitrophenyl)pyrazole (Ortho): Exhibits a twist angle (

    
    ) typically between 40° and 60° . This breaks 
    
    
    
    -conjugation between the rings, isolating the electronic systems.
  • 1-(4-nitrophenyl)pyrazole (Para): Lacks proximal steric hindrance. The molecule remains nearly planar (

    
    ) to maximize resonance delocalization.
    
Comparative Data Matrix

The following table summarizes key crystallographic metrics derived from single-crystal X-ray diffraction (XRD) studies of representative derivatives.

Feature1-(2-nitrophenyl)pyrazoles1-(4-nitrophenyl)pyrazoles1-Phenylpyrazole (Unsubstituted)
Dihedral Angle (

)
45° – 65° (Twisted)0° – 15° (Planar)~20° – 30° (Slight Twist)
Crystal System Typically Monoclinic or OrthorhombicTypically Monoclinic (

)
Monoclinic
Packing Forces Weak C-H...O interactions; Limited

stacking due to twist.
Strong

stacking (Head-to-Tail); Planar sheets.
Edge-to-face (T-shaped) interactions.
Melting Point Trend Lower (due to less efficient packing)Higher (efficient planar packing)Lowest (liquid/low melting solid)
Solubility Higher in polar aprotic solvents (DMF, DMSO)Lower (due to lattice energy)High in organic solvents

Analyst Note: The "Twisted" conformation of the 2-nitro series is pharmacologically advantageous. It prevents the formation of insoluble planar aggregates, improving bioavailability in early-stage screening.

Part 2: Experimental Protocols

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals, purity is paramount. The following protocol utilizes a condensation reaction followed by a slow-evaporation crystallization technique.

SynthesisWorkflow Reactants Reactants (Hydrazine + 1,3-Diketone) Reflux Reflux (EtOH/AcOH, 2-4h) Reactants->Reflux Condensation Workup Workup (Neutralize & Extract) Reflux->Workup Crude Crude Solid Workup->Crude Recryst Recrystallization (Slow Evaporation) Crude->Recryst Solvent: EtOH/DCM XRD Single Crystal XRD Analysis Recryst->XRD Select >0.2mm Crystal

Figure 1: Step-by-step workflow from chemical synthesis to crystallographic characterization.

Detailed Methodology

Step 1: Synthesis (Knorr Pyrazole Synthesis)

  • Reagents: Combine 1-(2-nitrophenyl)hydrazine (1.0 eq) and the appropriate 1,3-diketone (e.g., acetylacetone for 3,5-dimethyl derivative) (1.1 eq) in Ethanol (10 mL/g).

  • Catalysis: Add catalytic Glacial Acetic Acid (0.1 eq).

  • Reaction: Reflux at 80°C for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to room temperature. Pour into ice water. Filter the precipitate and wash with cold water.

Step 2: Crystallization (The Critical Step)

  • Method: Slow Evaporation.

  • Solvent System: Dissolve 50 mg of the purified compound in a 1:1 mixture of Dichloromethane (DCM) and Ethanol .

  • Procedure: Filter the solution through a 0.45 µm syringe filter into a clean vial. Cover with parafilm and poke 3-4 small holes. Store at 4°C in a vibration-free environment.

  • Timeline: Prismatic crystals suitable for XRD typically appear within 48-72 hours.

Part 3: X-Ray Diffraction Methodology

When submitting samples for analysis, ensure the following parameters are requested to resolve the nitro-group disorder often seen in these structures.

Data Collection Parameters[1][2]
  • Radiation Source: Mo K

    
     (
    
    
    
    Å).[1][2] Preferred over Cu K
    
    
    to minimize absorption by the nitro group oxygen atoms.
  • Temperature: 100 K (Cryostream). Essential to freeze the rotation of the nitro group and reduce thermal ellipsoids.

  • Resolution: 0.75 Å or better.

Structural Logic & Interactions

The diagram below illustrates the intramolecular forces driving the crystal packing.[3]

StructuralLogic StericClash Steric Clash (Nitro O vs Pyrazole N) Rotation Bond Rotation (Twist ~50°) StericClash->Rotation Relieves Strain Packing Crystal Packing (Helical Stacks) Rotation->Packing Prevents Planar Stacking Interactions Intermolecular Forces (C-H...O) Packing->Interactions Stabilized by

Figure 2: Causal relationship between steric hindrance and final crystal packing motifs.

Part 4: Data Interpretation

When analyzing the solved structure, focus on these specific metrics.

Representative Unit Cell Data

Based on average values for 1-(2-nitrophenyl)-3,5-dimethylpyrazole derivatives.

  • Space Group:

    
     (Monoclinic) or 
    
    
    
    (Triclinic).
  • Z (Molecules/Unit Cell): 4.

  • R-Factor (

    
    ):  Target < 0.05 (5%) for publication quality.
    
  • Goodness of Fit (GoF): Target 1.0 – 1.1.

Key Geometric Parameters
  • Torsion Angle (

    
    ): 
    
    • Expect value: 46.95(5)° (See Ref 1).

    • Interpretation: This confirms the lack of conjugation. If this value is <20°, check for disorder or incorrect assignment of the nitro position.

  • Intermolecular Contacts:

    • Look for C—H...O hydrogen bonds between the pyrazole ring protons and the nitro oxygen of a neighboring molecule.

    • Distance: ~2.40 Å – 2.60 Å.

References

  • Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate. Source: National Institutes of Health (PMC). URL:[Link]

  • X-ray Molecular Structures of N1-4-Nitrophenyl-2-pyrazolines. Source: ACS Publications (Crystal Growth & Design). URL:[Link]

  • Synthesis of substituted pyrazole derivatives. Source: Scholars Research Library. URL:[Link]

Sources

Validation

HPLC Retention Times for Pyrazole Regioisomers: A Comparative Guide

Executive Summary: The Isomer Challenge In the synthesis of pyrazole-based pharmacophores, the formation of regioisomers—specifically the 1,3- and 1,5-disubstituted variants—is a pervasive challenge. While these isomers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of pyrazole-based pharmacophores, the formation of regioisomers—specifically the 1,3- and 1,5-disubstituted variants—is a pervasive challenge. While these isomers share identical molecular weights and similar fragmentation patterns in Mass Spectrometry (MS), their physicochemical properties (dipole moment, shape selectivity, and pKa) differ sufficiently to allow chromatographic resolution.

This guide moves beyond generic "C18 default" approaches. It provides a mechanistic framework for selecting stationary phases that exploit the specific electronic differences between pyrazole regioisomers, ensuring baseline separation for accurate quantification and purification.

Mechanistic Insight: Why They Separate

To separate pyrazole isomers, one must understand the underlying molecular vectors driving retention.

Dipole Moment & Elution Order

The elution order of pyrazole regioisomers in Reversed-Phase Liquid Chromatography (RPLC) is primarily governed by the dipole moment resulting from the vector addition of the lone pair on the pyridine-like nitrogen (


) and the substituents.
  • 1,5-Disubstituted Pyrazoles: The substituents at positions 1 and 5 are spatially crowded. This often distorts the planarity (steric hindrance) and results in a higher net dipole moment .

  • 1,3-Disubstituted Pyrazoles: The substituents are further apart, allowing a more planar conformation and a lower net dipole moment .

The RPLC Rule of Thumb: In a standard C18/Water/Methanol system, the more polar isomer elutes first.

Prediction: The 1,5-isomer (more polar) typically elutes before the 1,3-isomer (less polar/more hydrophobic).

The "Pi-Pi" Effect (Phenyl Phases)

When substituents are aromatic (e.g., phenyl or benzyl groups), C18 columns often fail to resolve isomers because the hydrophobicity difference is negligible. Phenyl-Hexyl phases introduce


 interactions. The 1,3-isomer, being more planar, can often engage in stronger 

-stacking with the stationary phase than the sterically twisted 1,5-isomer, significantly enhancing the separation factor (

).

Comparative Analysis: Stationary Phase Selection

The following table summarizes the performance of different stationary phases for a model system of N-methyl-phenylpyrazoles.

ParameterC18 (Octadecyl) Phenyl-Hexyl Silica (Normal Phase)
Primary Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Adsorption / H-Bonding
Selectivity (

)
Low to Moderate (1.05 - 1.15)High (1.20 - 1.40) Very High (> 1.50)
Elution Order 1,5-isomer

1,3-isomer
1,5-isomer

1,3-isomer
1,3-isomer

1,5-isomer*
Best For Routine QC, simple alkyl-pyrazolesAromatic-substituted pyrazolesPreparative purification
Limitations Peak tailing for basic pyrazolesRequires Methanol (ACN suppresses

)
Non-MS friendly solvents

*Note: In Normal Phase, the more polar 1,5-isomer retains longer, reversing the RPLC order.

Validated Experimental Protocols

Protocol A: Rapid Screening (RPLC)

Use this for analytical quantification of reaction mixtures.

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 to suppress silanol activity).

  • Mobile Phase B: Methanol (Critical: ACN suppresses

    
     selectivity).
    
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5-95% B (Linear)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (or

    
     of the aromatic substituent).
    

Self-Validation Step: Calculate the Resolution (


) . If 

, switch to Protocol B (pH modification) or Protocol C (Normal Phase).
Protocol B: pH Tuning for Basic Pyrazoles

Use this if peak tailing is observed due to protonation of the pyrazole nitrogen.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Column: High-pH stable C18 (e.g., Waters XBridge C18).

  • Rationale: At high pH, the pyrazole is deprotonated (neutral), increasing hydrophobicity and retention, often improving the separation of structural isomers driven by hydrophobicity differences rather than pKa effects.

Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the optimal separation method based on the specific chemistry of your pyrazole derivative.

PyrazoleSeparation Start Start: Pyrazole Isomer Mixture CheckSubstituent Are substituents aromatic? Start->CheckSubstituent CheckBasic Is the Pyrazole Basic (pKa > 2)? CheckSubstituent->CheckBasic No (Alkyl only) PhenylPath Select Phenyl-Hexyl Column Mobile Phase: MeOH/Water CheckSubstituent->PhenylPath Yes (e.g., Phenyl, Benzyl) C18Path Select C18 Column CheckBasic->C18Path No HighPH High pH Method (pH 10) XBridge C18 / Gemini NX CheckBasic->HighPH Yes (Tailng issues) NormalPhase Switch to Normal Phase (Hexane/EtOH) PhenylPath->NormalPhase Resolution < 1.5? LowPH Low pH Method (pH 2.7) Formic Acid Modifier C18Path->LowPH HighPH->NormalPhase Resolution < 1.5? LowPH->NormalPhase Resolution < 1.5?

Caption: Logical workflow for selecting stationary phases. Phenyl-Hexyl is preferred for aromatic pyrazoles; High pH C18 is preferred for basic derivatives.

Troubleshooting & Self-Validation

To ensure the "Trustworthiness" of your data, apply these checks:

  • UV Ratio Confirmation:

    • Extract the UV spectra for both peaks. While isomers have similar chromophores, the

      
       often shifts slightly (2-5 nm) due to conjugation differences (steric twist in 1,5-isomer reduces conjugation).
      
    • Action: If spectra are identical, ensure you are not looking at rotamers.

  • NMR Correlation:

    • Isolate the peaks or use LC-NMR.

    • 1,3-isomer: The proton at C4 typically shows a distinct NOE (Nuclear Overhauser Effect) with substituents at both C3 and C5 (if H).

    • 1,5-isomer: The substituent at N1 will show NOE with the substituent at C5, which is unique to this isomer.

  • Tautomer Check:

    • If the pyrazole is N-unsubstituted (NH), it exists in rapid equilibrium (tautomerism).

    • Symptom:[1][2][3] Broad, split peaks or a "saddle" between peaks.

    • Fix: You cannot separate tautomers at room temperature. Derivatize (methylate) or run at very low temperatures (cryogenic HPLC), though the latter is impractical for QC.

References

  • BenchChem. (2025).[1][4][5] Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Guides.

  • Rusak, V. V., et al. (2015).[4] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures.[4] Coke and Chemistry, 58(7), 275–278.[4]

  • Fustero, S., et al. (2005).[4] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Application Notes.

  • Pons, J., et al. (2001). Preparation, separation and characterization of two pyrazolic regioisomers. Universitat Autònoma de Barcelona.

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole: Proper Disposal Procedures

Executive Summary & Chemical Identity 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole (and its structural isomers) represents a class of nitrogen-rich heterocyclic compounds often used as pharmaceutical intermediates.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole (and its structural isomers) represents a class of nitrogen-rich heterocyclic compounds often used as pharmaceutical intermediates.[1][2][3][4] Proper disposal is critical not only due to biological activity but also because of the nitro-aromatic moiety , which presents specific thermal and environmental risks (NOx generation).[2][3][4]

  • Chemical Class: Nitro-aromatic / Pyrazole derivative[1][2][3][4]

  • Primary Hazard: Acute Toxicity (Oral), Skin/Eye Irritation, Aquatic Toxicity.[4]

  • Thermal Hazard: While not typically a high-explosive, the nitro group (

    
    ) renders the compound susceptible to exothermic decomposition under extreme heat.[1][2][3][4]
    
  • Disposal Method: High-Temperature Incineration (with NOx scrubbing).[1][2][3]

Hazard Profile & Pre-Disposal Stabilization

Before removing this chemical from the bench, you must understand the why behind the protocol. The presence of the nitro group attached to an aromatic ring requires strict segregation from reducing agents and strong bases to prevent uncontrolled reactions.[3]

Hazard CategoryGHS ClassificationOperational Implication
Health Acute Tox. 4 (H302), Irritant (H315/H319)PPE Mandatory: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[1][2][3][4]
Reactivity Stable, but heat-sensitiveSegregation: Store away from oxidizers, reducing agents, and heat sources.[2][3][4][5] Do not autoclave.[3]
Combustion NOx ReleaseDestruction: Must be incinerated in a facility equipped with scrubbers.[3] Do not drain dispose.[3][6][7]
Step-by-Step Disposal Workflow

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., cannot identify the solvent), stop and consult your EHS officer.

Phase A: Waste Characterization

Determine the physical state of your waste.[3]

  • Scenario 1: Pure Solid Substance.

    • Do not dissolve unnecessarily.[3] Solid waste is often cheaper and safer to transport.[3]

  • Scenario 2: Solution (Reaction Mixture).

    • Identify the primary solvent.[3] If dissolved in halogenated solvents (DCM, Chloroform), it must go into the Halogenated Waste stream.[4] If in Methanol/Ethanol/DMSO, use the Non-Halogenated Organic stream.[4]

Phase B: Packaging & Segregation[1][2]
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.[2][3] Avoid metal containers due to potential corrosion or catalytic reactivity with impurities.[3]

  • Headspace: Leave at least 10% headspace in liquid containers to allow for vapor expansion.[3]

  • No Mixing: Never mix this waste with:

    • Strong Acids (e.g., Nitric Acid, Sulfuric Acid)[1][2][4]

    • Oxidizers (e.g., Peroxides, Permanganates)[1][2][4]

    • Reducing Agents (e.g., Hydrides)[1][2][4]

Phase C: Labeling (Critical for Incineration)

The receiving facility needs to know about the Nitrogen content.[3]

  • Standard Label: "Hazardous Waste - Organic."[2][3]

  • Constituents: List "5-Methyl-1-(2-nitrophenyl)-1H-pyrazole" explicitly.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."[3]

  • Special Note: Add a supplemental tag: "Nitrogenous Organic - Potential NOx Generator."

Operational Visualization (Workflow)

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid PackSolid Pack in HDPE/Amber Jar (Do not dissolve) Solid->PackSolid SolventCheck Identify Solvent Base Liquid->SolventCheck HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens? NonHaloStream Non-Halogenated Stream (e.g., MeOH, DMSO) SolventCheck->NonHaloStream No Halogens Labeling LABELING: Mark 'Toxic' & 'Organic' Note: 'Nitrogenous Compound' PackSolid->Labeling HaloStream->Labeling NonHaloStream->Labeling FinalDest Final Disposal: High-Temp Incineration (NOx Scrubbing Required) Labeling->FinalDest

Figure 1: Decision tree for the segregation and packaging of nitrophenyl-pyrazole waste streams.

Regulatory Compliance & Waste Codes

Compliance depends on your region.[3] Below are the standard codes for the US (RCRA) and Europe (EWC).

RegionRegulatory BodyClassification CodeDescription
USA EPA (RCRA)D001 / D003 If ignitable or reactive (rare).[1][2][3] Otherwise, treated as Non-Listed Hazardous Waste requiring characterization.[4][5]
USA EPA (RCRA)F-List (F003/F005) Applicable only if mixed with listed solvents (e.g., Acetone, Toluene).[1][2][3][4][8]
EU ECHA / EWC16 05 06 Laboratory chemicals consisting of or containing hazardous substances (organic).[3]
EU ECHA / EWC07 05 04 Other organic solvents, washing liquids and mother liquors (if in solution).[4]

Note on "P-List" Status: This specific isomer is generally not P-listed (acutely hazardous) by specific name under 40 CFR 261.33, but it must be treated as toxic based on the characteristic of the nitro-pyrazole class.[1][2][3][4]

Emergency Procedures (Spillage)

In the event of a benchtop spill:

  • Evacuate & Ventilate: The dust may be an irritant.[3]

  • PPE: Don full PPE including a P95/N95 respirator if dust is visible.[3]

  • Containment: Do not dry sweep.[3] Wet the spill slightly with an inert solvent (like heptane) or water to suppress dust, then wipe up with absorbent pads.[4]

  • Disposal of Debris: Place all contaminated pads and gloves into the Solid Hazardous Waste container immediately.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Nitrophenyl-pyrazoles. PubChem.[3] [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[3] EPA.gov.[3] [Link]

  • European Chemicals Agency (ECHA). Waste Framework Directive: Classification of Waste.[3] ECHA.europa.eu.[3] [Link][1][2][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.